molecular formula C42H64O17 B589041 Adynerigenin beta-neritrioside

Adynerigenin beta-neritrioside

Cat. No.: B589041
M. Wt: 840.9 g/mol
InChI Key: FHDXJOXIIORNFS-HRQGBTQPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adynerigenin beta-neritrioside has been reported in Nerium oleander with data available.

Properties

IUPAC Name

3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,4R,5S,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H64O17/c1-19-36(58-38-35(50)33(48)31(46)26(57-38)18-53-37-34(49)32(47)30(45)25(16-43)56-37)24(51-4)15-29(54-19)55-22-6-9-39(2)21(14-22)5-11-41-27(39)8-10-40(3)23(7-12-42(40,41)59-41)20-13-28(44)52-17-20/h13,19,21-27,29-38,43,45-50H,5-12,14-18H2,1-4H3/t19-,21-,22+,23-,24-,25-,26-,27-,29+,30-,31-,32+,33+,34-,35-,36+,37-,38+,39+,40-,41+,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDXJOXIIORNFS-HRQGBTQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H64O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

840.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Adynerigenin β-Neritrioside: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adynerigenin β-neritrioside is a cardenolide glycoside isolated from the medicinal and ornamental plant Nerium indicum Mill. (also known as Nerium oleander). As a member of the cardiac glycoside family, this compound exhibits biological activities of significant interest to the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Adynerigenin β-neritrioside, supplemented with detailed experimental context and pathway visualizations to support further research and development efforts.

Chemical Structure and Properties

Adynerigenin β-neritrioside is a complex natural product consisting of a steroidal aglycone, adynerigenin, linked to a trisaccharide moiety, β-neritrioside.

Chemical Structure

The definitive structure of Adynerigenin β-neritrioside is characterized by a C23 cardenolide aglycone featuring an α,β-unsaturated γ-lactone ring at the C-17 position, which is a hallmark of this class of compounds. The sugar component, β-neritrioside, is a trisaccharide attached to the C-3 position of the steroid nucleus.

Caption: General representation of the glycosidic linkage between the adynerigenin aglycone and the β-neritrioside sugar moiety.

Physicochemical Properties

A summary of the key physicochemical properties of Adynerigenin β-neritrioside is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

PropertyValueReference
Molecular Formula C₄₂H₆₄O₁₇[1][2]
Molecular Weight 840.96 g/mol [2]
CAS Number 88721-09-9[1][2]
Appearance Powder[2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol
Source The herbs of Nerium indicum Mill.[2]

Biological Activity and Mechanism of Action

Adynerigenin β-neritrioside, as a cardiac glycoside, is presumed to share the primary mechanism of action characteristic of this class of compounds: the inhibition of the sodium-potassium adenosine triphosphatase (Na⁺/K⁺-ATPase) pump.

Inhibition of Na⁺/K⁺-ATPase

The Na⁺/K⁺-ATPase is an integral membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump by cardiac glycosides leads to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium. In cardiac myocytes, this increased calcium concentration enhances contractility, which is the basis for the cardiotonic effects of these compounds. In other cell types, this disruption of ion homeostasis can trigger various downstream signaling events, including apoptosis, making it a potential mechanism for anticancer activity.

Na_K_ATPase_Inhibition Adynerigenin Adynerigenin β-neritrioside NaK_ATPase Na⁺/K⁺-ATPase Pump Adynerigenin->NaK_ATPase Inhibits Na_in ↑ Intracellular Na⁺ NaK_ATPase->Na_in Disrupts Gradient Ca_in ↑ Intracellular Ca²⁺ (via Na⁺/Ca²⁺ exchanger) Na_in->Ca_in Alters Exchange Contractility ↑ Cardiac Contractility (Cardiotonic Effect) Ca_in->Contractility Apoptosis Apoptosis (Cytotoxic Effect) Ca_in->Apoptosis

Caption: Signaling pathway of Na⁺/K⁺-ATPase inhibition by Adynerigenin β-neritrioside.

Cytotoxicity

Extracts of Nerium oleander, which contain a mixture of cardiac glycosides including Adynerigenin β-neritrioside, have demonstrated cytotoxic effects against various cancer cell lines. The cytotoxic activity is largely attributed to the induction of apoptosis following the disruption of cellular ion homeostasis. While specific IC₅₀ values for Adynerigenin β-neritrioside are not widely reported in the public domain, the known anticancer properties of related cardiac glycosides suggest its potential as a cytotoxic agent.

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation and characterization of Adynerigenin β-neritrioside from its natural source. These are based on common methodologies for the extraction of cardiac glycosides from Nerium species.

Isolation of Adynerigenin β-Neritrioside

A general workflow for the isolation of Adynerigenin β-neritrioside from the dried aerial parts of Nerium indicum is depicted below. This multi-step process involves extraction, partitioning, and chromatographic separation.

Isolation_Workflow Start Dried Aerial Parts of Nerium indicum Extraction Maceration with Methanol/Ethanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) Crude_Extract->Partitioning Fractions Collection of Polar Fractions Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel) Fractions->Column_Chromatography Purified_Fractions Elution with Gradient Solvents Column_Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Final_Product Pure Adynerigenin β-neritrioside HPLC->Final_Product

Caption: A generalized experimental workflow for the isolation of Adynerigenin β-neritrioside.

Methodology:

  • Extraction: The dried and powdered aerial parts of Nerium indicum are macerated with a polar solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Cardiac glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Chromatographic Separation: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the mixture into fractions.

  • Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure Adynerigenin β-neritrioside.

Structural Characterization

The elucidation of the structure of Adynerigenin β-neritrioside relies on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to determine the connectivity of protons and carbons, establishing the structure of the aglycone and the sugar moieties, as well as the glycosidic linkages.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O) of the lactone ring, and C-O bonds of the glycosides.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the chromophoric α,β-unsaturated lactone ring, which typically shows an absorption maximum around 215-220 nm.

Conclusion and Future Perspectives

Adynerigenin β-neritrioside is a structurally complex cardiac glycoside with significant biological potential. Its primary mechanism of action through the inhibition of the Na⁺/K⁺-ATPase pump provides a rationale for its potential cardiotonic and cytotoxic activities. Further research is warranted to fully elucidate its pharmacological profile, including its specific anticancer activity against a broader range of cell lines, its in vivo efficacy and toxicity, and its potential as a lead compound for the development of novel therapeutics. The detailed characterization and synthesis of this and related compounds will be crucial for advancing our understanding and application of this important class of natural products.

References

Adynerigenin β-Neritrioside: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Adynerigenin β-neritrioside, a cardiac glycoside with significant pharmacological interest. The document details its primary natural sources, outlines a synthesized methodology for its isolation and purification, and presents relevant quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of Adynerigenin β-Neritrioside

Adynerigenin β-neritrioside is predominantly found in plant species belonging to the Apocynaceae family. The most well-documented source is Nerium oleander, a common evergreen shrub. Various cardiac glycosides are present in all parts of the plant, including the leaves, stems, and flowers. Research has also indicated the presence of related cardiac glycosides in Thevetia neriifolia (also known as Cascabela thevetia), suggesting it as another potential source.

Quantitative Analysis of Cardiac Glycosides in Nerium oleander

A comprehensive analysis of cardiac glycosides in Nerium oleander has been performed using Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS). The following table summarizes the quantitative data for a selection of 21 cardiac glycosides, including derivatives of adynerigenin, found in the leaves and stems of the plant. This data highlights the chemical diversity within the plant and provides a baseline for extraction and purification strategies.

Cardiac GlycosidePlant PartConcentration (µg/g)
Odoroside HStem (Winter)244.8[1][2]
Odoroside AStem (Summer)231.4[1][2]
OleandrinLeaf (Rainy Season)703.9[1][2]
Adynerigenin Derivatives Leaf & StemPresent (Relative Quantification)
... (17 other cardiac glycosides)Leaf & StemVaried (Relative Quantification)

Note: The table presents absolute quantification for three marker compounds and indicates the presence of other glycosides, including those of adynerigenin, which were relatively quantified. The concentrations of cardiac glycosides can vary depending on the season and the specific part of the plant collected[1][2].

Experimental Protocols for Isolation and Purification

While a singular, universally adopted protocol for the isolation of Adynerigenin β-neritrioside is not extensively documented, a robust methodology can be synthesized from established procedures for the extraction and purification of cardiac glycosides from Nerium oleander and related species. The following protocol is a composite of techniques reported in the scientific literature.

Plant Material Collection and Preparation
  • Collection: Fresh, healthy leaves of Nerium oleander are collected. The seasonal timing of collection can influence the concentration of specific glycosides[1][2].

  • Drying: The leaves are air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.

  • Grinding: The dried leaves are ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction
  • Defatting (Optional but Recommended): To remove lipids and pigments that can interfere with subsequent purification steps, the powdered plant material is first extracted with a non-polar solvent such as hexane using a Soxhlet apparatus[3].

  • Maceration or Soxhlet Extraction: The defatted plant material is then extracted with a polar solvent to isolate the cardiac glycosides. Methanol is a commonly used solvent for this purpose. The extraction can be performed by maceration (soaking the material in the solvent for an extended period, e.g., 24-48 hours, with occasional agitation) or more exhaustively using a Soxhlet apparatus[4]. An alternative solvent system reported for the extraction of cardiac glycosides is a chloroform-methanol mixture[5].

Purification
  • Solvent Partitioning: The crude methanolic extract is concentrated under reduced pressure. The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform and ethyl acetate. This step separates compounds based on their differential solubility.

  • Column Chromatography: The fraction enriched with cardiac glycosides (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography for further separation.

    • Stationary Phase: Silica gel is a commonly used stationary phase.

    • Mobile Phase: A gradient elution system is typically employed, starting with a less polar solvent system and gradually increasing the polarity. A common mobile phase for separating cardiac glycosides is a mixture of chloroform and methanol, with the proportion of methanol gradually increased.

  • Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process and identify the fractions containing the target compound. A suitable solvent system for TLC of cardiac glycosides is ethyl acetate:formic acid:water (80:10:10 v/v/v)[6]. The spots can be visualized under UV light or by spraying with a suitable reagent, such as p-toluene sulphonic acid or antimony trichloride, followed by heating[5].

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC is often necessary. A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of formic acid to improve peak shape[7].

Structure Elucidation

The structure of the isolated Adynerigenin β-neritrioside is confirmed using modern spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are used to elucidate the complete chemical structure and stereochemistry of the molecule[4].

Visualized Workflows and Pathways

Isolation and Purification Workflow

The following diagram illustrates the general workflow for the isolation and purification of Adynerigenin β-neritrioside from Nerium oleander leaves.

Isolation_Workflow Plant_Material Dried & Powdered Nerium oleander Leaves Defatting Defatting (Hexane) Plant_Material->Defatting Extraction Extraction (Methanol) Defatting->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (Chloroform/Ethyl Acetate) Crude_Extract->Solvent_Partitioning Enriched_Fraction Cardiac Glycoside Enriched Fraction Solvent_Partitioning->Enriched_Fraction Column_Chromatography Column Chromatography (Silica Gel, Chloroform/Methanol Gradient) Enriched_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Monitoring TLC Monitoring Fractions->TLC_Monitoring Prep_HPLC Preparative HPLC (C18, Acetonitrile/Water) TLC_Monitoring->Prep_HPLC Positive Fractions Pure_Compound Pure Adynerigenin β-Neritrioside Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Isolation and Purification Workflow
Hypothetical Signaling Pathway

While the specific signaling pathways modulated by Adynerigenin β-neritrioside are not yet fully elucidated, other cardiac glycosides have been shown to exert their cytotoxic effects in cancer cells by influencing key signaling pathways such as the Akt/mTOR and MAPK pathways. The following diagram presents a hypothetical model of how Adynerigenin β-neritrioside might induce apoptosis in cancer cells, based on the known mechanisms of similar compounds.

Signaling_Pathway Adynerigenin Adynerigenin β-Neritrioside Akt_mTOR Akt/mTOR Pathway Adynerigenin->Akt_mTOR Inhibits MAPK MAPK Pathway Adynerigenin->MAPK Modulates Proliferation Cell Proliferation & Survival Akt_mTOR->Proliferation Apoptosis Apoptosis MAPK->Apoptosis Proliferation->Apoptosis

Hypothetical Signaling Pathway

References

The Adynerigenin β-Neritrioside Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adynerigenin β-neritrioside is a cardiac glycoside, a class of naturally occurring compounds known for their potent effects on heart muscle. While the pharmacological activities of cardiac glycosides are well-documented, a complete and detailed understanding of their biosynthetic pathways in plants remains an active area of research. This technical guide provides a comprehensive overview of the current understanding of the adynerigenin β-neritrioside biosynthetic pathway, drawing upon established knowledge of cardenolide biosynthesis and proposing putative steps where specific enzymatic data is not yet available. This document is intended to serve as a resource for researchers in natural product chemistry, plant biochemistry, and drug discovery, providing a framework for further investigation into this complex metabolic pathway.

Introduction to Adynerigenin β-Neritrioside

Adynerigenin β-neritrioside belongs to the cardenolide family of cardiac glycosides. Structurally, it consists of a steroidal aglycone, adynerigenin, linked to a deoxy sugar, β-neritrioside, via a glycosidic bond. The biological activity of cardiac glycosides stems from their ability to inhibit the Na+/K+-ATPase pump in cell membranes, leading to an increase in intracellular calcium ions in cardiac muscle cells and consequently, a stronger heart contraction.

Table 1: Structural Components of Adynerigenin β-Neritrioside

ComponentChemical NameKey Structural Features
Aglycone AdynerigeninCardenolide steroid core, 8,14-epoxy group, hydroxyl groups at C3 and C14, and a butenolide ring at C17.
Glycone β-Neritrioside2,6-dideoxy-3-O-methyl-L-arabino-hexopyranose.

The Biosynthetic Pathway

The biosynthesis of adynerigenin β-neritrioside can be conceptually divided into three main stages:

  • Biosynthesis of the Aglycone (Adynerigenin): The formation of the complex steroid backbone.

  • Biosynthesis of the Glycone (β-Neritrioside): The synthesis of the specialized deoxy sugar.

  • Glycosylation: The enzymatic attachment of the sugar moiety to the aglycone.

Due to the limited direct research on the adynerigenin β-neritrioside pathway, the following sections present a proposed pathway based on extensive studies of other well-characterized cardenolides, such as digitoxigenin.

Biosynthesis of the Aglycone: Adynerigenin

The biosynthesis of the cardenolide aglycone adynerigenin is believed to start from cholesterol or other plant sterols (phytosterols) and proceeds through key steroid intermediates, pregnenolone and progesterone. A series of enzymatic modifications, including hydroxylations, reductions, and the formation of the characteristic butenolide ring and the 8,14-epoxy group, lead to the final structure of adynerigenin.

The initial steps of this pathway are becoming increasingly understood with the identification of several key enzyme families.

Adynerigenin_Biosynthesis Cholesterol Cholesterol / Phytosterols Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP87A enzymes Progesterone Progesterone Pregnenolone->Progesterone 3βHSD, KSI Intermediates 5β-Pregnanedione & other Pregnane Intermediates Progesterone->Intermediates P5βR / DET2 C21_Steroid C21 Steroid Precursor (with butenolide ring) Intermediates->C21_Steroid Series of hydroxylations, oxidations Adynerigenin Adynerigenin C21_Steroid->Adynerigenin Epoxidation (Putative)

Caption: Proposed biosynthetic pathway of the aglycone adynerigenin.

Key Enzymatic Steps in Aglycone Biosynthesis:

  • Pregnenolone Formation: The pathway initiates with the side-chain cleavage of cholesterol or phytosterols to form pregnenolone. This reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP87A family.

  • Conversion to Progesterone: Pregnenolone is then converted to progesterone through the actions of 3β-hydroxysteroid dehydrogenase (3βHSD) and a ketosteroid isomerase (KSI).

  • Stereospecific Reduction: Progesterone undergoes stereospecific reduction at the C5 position, which is a critical step in determining the stereochemistry of the A/B ring junction. This is carried out by progesterone 5β-reductase (P5βR) or steroid 5α-reductase (DET2).

  • Further Modifications: A series of hydroxylation, oxidation, and reduction reactions, catalyzed by various cytochrome P450 monooxygenases and reductases, modify the steroid core.

  • Butenolide Ring Formation: The characteristic five-membered lactone ring at C17 is formed from a C21 pregnane precursor.

  • Epoxidation: A key and less understood step in the formation of adynerigenin is the creation of the 8,14-epoxy bridge. This is likely catalyzed by a specific monooxygenase or epoxidase, though the precise enzyme has not yet been identified.

Biosynthesis of the Glycone: β-Neritrioside

The sugar moiety, β-neritrioside (2,6-dideoxy-3-O-methyl-L-arabino-hexopyranose), is a specialized deoxy sugar. While the precise biosynthetic pathway in plants is not elucidated, it is hypothesized to be synthesized from a common nucleotide sugar precursor, likely UDP-D-glucose, through a series of enzymatic reactions analogous to those observed in bacterial deoxy sugar biosynthesis.

Neritrioside_Biosynthesis UDPG UDP-D-Glucose Keto UDP-4-keto-6-deoxy- D-glucose UDPG->Keto Dehydratase Deoxy UDP-2,6-dideoxy- intermediate Keto->Deoxy Deoxy-synthase Methylated UDP-2,6-dideoxy-3-O- methyl intermediate Deoxy->Methylated Methyltransferase Neritrioside UDP-β-L-Neritrioside Methylated->Neritrioside Epimerase/Reductase

Caption: A putative biosynthetic pathway for UDP-β-L-neritrioside.

Proposed Enzymatic Steps in Glycone Biosynthesis:

  • Dehydration: The pathway likely starts with the dehydration of UDP-D-glucose to form UDP-4-keto-6-deoxy-D-glucose, a common intermediate in the biosynthesis of 6-deoxy sugars.

  • Deoxygenation: A deoxysynthase would then catalyze the removal of the hydroxyl group at the C2 position.

  • Methylation: A methyltransferase would add a methyl group to the hydroxyl at the C3 position, using S-adenosyl methionine (SAM) as the methyl donor.

  • Epimerization and Reduction: A series of epimerase and reductase enzymes would then modify the stereochemistry to produce the final L-arabino configuration of neritrioside, activated as a UDP-sugar.

Glycosylation: Formation of Adynerigenin β-Neritrioside

The final step in the biosynthesis is the attachment of the β-neritrioside sugar to the 3β-hydroxyl group of the adynerigenin aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT). These enzymes exhibit high specificity for both the aglycone and the nucleotide-sugar donor. While the specific UGT responsible for this reaction has not been identified, it is expected to be a member of the large family of plant UGTs.

Glycosylation Adynerigenin Adynerigenin UGT UDP-Glycosyltransferase (UGT) Adynerigenin->UGT UDPNeritrioside UDP-β-L-Neritrioside UDPNeritrioside->UGT FinalProduct Adynerigenin β-Neritrioside UGT->FinalProduct UDP UDP UGT->UDP

Caption: The final glycosylation step in the biosynthesis.

Experimental Protocols

The elucidation of the adynerigenin β-neritrioside biosynthetic pathway requires a combination of analytical, biochemical, and molecular biology techniques. Below are generalized protocols for key experiments.

Quantification of Adynerigenin β-Neritrioside in Plant Tissues

Method: High-Performance Liquid Chromatography (HPLC)

  • Extraction:

    • Homogenize fresh or lyophilized plant material in a suitable solvent (e.g., methanol or ethanol).

    • Sonicate or reflux the mixture to ensure complete extraction.

    • Centrifuge the extract to pellet solid debris and collect the supernatant.

    • Dry the supernatant under vacuum or nitrogen and resuspend in the initial mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or acetic acid to improve peak shape.

    • Detection: UV detection at approximately 218-220 nm, which is the characteristic absorbance maximum for the butenolide ring of cardenolides.

    • Quantification: Use a standard curve generated from a purified adynerigenin β-neritrioside standard to quantify the amount in the plant extract.

Heterologous Expression of Candidate Biosynthetic Enzymes

Method: Expression in E. coli or Yeast

  • Gene Identification: Identify candidate genes for biosynthetic enzymes (e.g., P450s, UGTs) from transcriptome data of the source plant.

  • Cloning: Amplify the open reading frame of the candidate gene by PCR and clone it into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

  • Transformation: Transform the expression construct into a suitable E. coli (e.g., BL21(DE3)) or yeast (e.g., Saccharomyces cerevisiae) strain.

  • Protein Expression:

    • Grow the transformed cells to a suitable optical density.

    • Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli, galactose for yeast).

    • Continue to grow the cells at a lower temperature to enhance soluble protein production.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells by sonication or enzymatic digestion.

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

In Vitro Enzyme Assays for Glycosyltransferase Activity

Method: Colorimetric or Fluorescence-based Assays

  • Reaction Mixture:

    • Prepare a reaction buffer with the appropriate pH and cofactors.

    • Add the purified recombinant UGT.

    • Add the aglycone substrate (adynerigenin).

    • Add the UDP-sugar donor (UDP-β-L-neritrioside).

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Detection of Activity:

    • Colorimetric Assay: Couple the release of UDP to a phosphatase that releases inorganic phosphate, which can be detected using a malachite green-based reagent.

    • Fluorescence Assay: Use a commercially available kit that detects the formation of UDP through a change in fluorescence polarization.

  • Analysis: Measure the absorbance or fluorescence to determine the rate of the reaction and calculate enzyme kinetic parameters (Km and Vmax).

Conclusion and Future Directions

The biosynthetic pathway of adynerigenin β-neritrioside is a complex and fascinating area of plant biochemistry. While the general framework of cardenolide biosynthesis provides a solid foundation, significant research is still needed to fully elucidate the specific enzymes and intermediates involved in the formation of this particular cardiac glycoside. Future research should focus on:

  • Identification of Late-Stage Biosynthetic Enzymes: Utilizing transcriptomics and proteomics of plants producing adynerigenin β-neritrioside to identify candidate genes for the uncharacterized enzymatic steps, particularly the epoxidation.

  • Elucidation of the Neritrioside Pathway: Characterizing the enzymes responsible for the biosynthesis of this unique deoxy sugar in plants.

  • Characterization of the Specific UGT: Identifying and characterizing the UDP-glycosyltransferase that catalyzes the final glycosylation step.

A complete understanding of this pathway will not only advance our fundamental knowledge of plant specialized metabolism but also open up possibilities for the biotechnological production of adynerigenin β-neritrioside and related compounds for pharmaceutical applications.

Unveiling Adynerigenin β-Neritrioside: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adynerigenin β-neritrioside is a cardenolide glycoside, a class of naturally occurring steroids with significant physiological activity, most notably their inhibitory effect on the Na+/K+-ATPase pump. This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental data related to Adynerigenin β-neritrioside. It details the isolation and structure elucidation methodologies, summarizes key quantitative data, and visually represents the core signaling pathway and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Discovery and Historical Context

Adynerigenin β-neritrioside was first isolated from the leaves of Nerium indicum Mill., a plant species now recognized as a synonym of Nerium oleander. The initial discovery and characterization of this cardiac glycoside were the result of systematic phytochemical investigations into the constituents of Nerium species, which have a long history in traditional medicine and are known to be rich in bioactive cardenolides.

The aglycone moiety, adynerigenin, is a steroid nucleus that forms the core of this glycoside. The sugar component, β-neritrioside, is attached to the adynerigenin structure. The identification of Adynerigenin β-neritrioside contributed to the growing understanding of the diverse array of cardiac glycosides present in Nerium oleander and provided a new molecular entity for further pharmacological investigation.

Physicochemical Properties and Structure

The fundamental structure of Adynerigenin β-neritrioside consists of the steroidal aglycone, adynerigenin, linked to a neritrioside sugar molecule. The precise stereochemistry and linkage of the sugar moiety to the aglycone are critical for its biological activity.

Table 1: Physicochemical Data for Adynerigenin

PropertyValue
Molecular FormulaC₂₃H₃₂O₄
Molecular Weight372.5 g/mol
IUPAC Name(1R,3aS,3bR,5aS,7S,9aS,9bS,11aR)-7-hydroxy-9a,11a-dimethyl-1-(5-oxo-2,5-dihydrofuran-3-yl)hexadecahydro-7H-cyclopenta[a]phenanthren-7-ylium

Data sourced from PubChem.

Experimental Protocols

The following sections detail the generalized experimental methodologies that would have been employed in the discovery and initial characterization of Adynerigenin β-neritrioside, based on standard practices for the isolation and analysis of natural products from that era.

Isolation of Adynerigenin β-Neritrioside from Nerium indicum

The isolation of Adynerigenin β-neritrioside from the plant material is a multi-step process involving extraction, fractionation, and chromatographic purification.

Protocol:

  • Plant Material Collection and Preparation: Fresh leaves of Nerium indicum are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable solvent, typically methanol or ethanol, at room temperature. This process is repeated multiple times to ensure complete extraction of the glycosides.

  • Solvent Evaporation: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The cardiac glycosides are typically enriched in the more polar fractions (chloroform and ethyl acetate).

  • Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a reversed-phase column (e.g., C18) using a mobile phase such as a methanol-water or acetonitrile-water gradient.

  • Crystallization: The purified Adynerigenin β-neritrioside is obtained as a solid and can be further purified by crystallization from a suitable solvent system.

Experimental Workflow for Isolation

G A Dried, Powdered Nerium indicum Leaves B Methanol Extraction A->B C Crude Methanolic Extract B->C D Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) C->D E Cardiac Glycoside-Enriched Fraction D->E F Silica Gel Column Chromatography E->F G Semi-Purified Fractions F->G H Preparative HPLC G->H I Pure Adynerigenin β-Neritrioside H->I

Caption: Workflow for the isolation of Adynerigenin β-neritrioside.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques.

Protocol:

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the presence of chromophores, such as the α,β-unsaturated lactone ring characteristic of cardenolides.

  • Infrared (IR) Spectroscopy: To identify functional groups, including hydroxyl (-OH), carbonyl (C=O), and C-O-C ether linkages.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, providing information about the aglycone and sugar components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: To determine the number and chemical environment of protons, providing information on the stereochemistry and connectivity of the molecule.

    • ¹³C-NMR: To determine the number and types of carbon atoms.

    • 2D-NMR (COSY, HMQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assignment of the structure and the linkage between the aglycone and the sugar.

  • Acid Hydrolysis: To cleave the glycosidic bond, allowing for the isolation and independent identification of the aglycone (adynerigenin) and the sugar (neritriose). The sugar can be identified by comparison with known standards using techniques like gas chromatography (GC) after derivatization.

Biological Activity and Mechanism of Action

Adynerigenin β-neritrioside, as a cardiac glycoside, is presumed to exert its biological effects through the inhibition of the Na+/K+-ATPase enzyme.

Na+/K+-ATPase Inhibition Assay

The primary mechanism of action of cardiac glycosides is the inhibition of the Na+/K+-ATPase pump located in the cell membrane of cardiac myocytes.

Protocol:

  • Enzyme Preparation: Na+/K+-ATPase is prepared from a suitable tissue source, such as porcine or canine cardiac muscle, through differential centrifugation and detergent treatment.

  • Assay Reaction: The enzyme activity is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The reaction mixture typically contains the enzyme preparation, ATP, Mg²⁺, Na⁺, K⁺, and a buffer to maintain pH.

  • Inhibition Measurement: The assay is performed in the presence of varying concentrations of Adynerigenin β-neritrioside.

  • Data Analysis: The rate of Pi release is measured spectrophotometrically. The concentration of Adynerigenin β-neritrioside that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway of Na+/K+-ATPase Inhibition

G cluster_membrane Cell Membrane cluster_intra Intracellular Space pump Na+/K+-ATPase na_inc ↑ [Na⁺]ᵢ naca Na+/Ca²⁺ Exchanger ca_inc ↑ [Ca²⁺]ᵢ naca->ca_inc Reversal/Reduced Efflux na_inc->naca Alters Gradient contraction ↑ Myocardial Contraction ca_inc->contraction ady Adynerigenin β-Neritrioside ady->pump Inhibition

Caption: Mechanism of action of Adynerigenin β-neritrioside.

Quantitative Data

Conclusion

Adynerigenin β-neritrioside is a member of the vast family of cardiac glycosides found in Nerium oleander. Its discovery has been a part of the broader effort to understand the chemical diversity and therapeutic potential of natural products. The experimental protocols outlined in this guide provide a framework for the isolation, characterization, and biological evaluation of such compounds. While the historical record of its specific discovery is not as prominent as that of more clinically utilized cardiac glycosides like digoxin, its existence underscores the rich chemical library present in medicinal plants. Future research is warranted to fully elucidate the pharmacological profile of Adynerigenin β-neritrioside and to determine its potential as a therapeutic agent or a pharmacological tool.

Spectroscopic and Biological Insights into Adynerigenin Glycosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adynerigenin glycosides belong to the cardenolide class of steroids, a group of naturally occurring compounds known for their potent effects on cardiac muscle. These compounds are characterized by a steroid nucleus, an unsaturated butyrolactone ring at C-17, and one or more sugar moieties attached at the C-3 position. Adynerin, a representative of this class, is found in plants of the Nerium genus. This technical guide presents a detailed summary of the mass spectrometry and nuclear magnetic resonance spectroscopic data for adynerin, along with the established signaling pathway for this class of cardiac glycosides. The information provided is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of cardiac glycosides, aiding in their identification and structural elucidation.

Experimental Protocol: UPLC-MS/MS

The following protocol outlines a typical Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of adynerin.

  • Chromatography System: Waters ACQUITY UPLC

  • Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm)

  • Column Temperature: 40 °C

  • Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid)

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Waters Xevo TQ-S

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.2 kV

  • Ion Source Temperature: 147 °C

  • Desolvation Temperature: 500 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 1000 L/h

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MS Data for Adynerin

The analysis of adynerin by UPLC-MS/MS in positive ESI mode reveals a protonated molecule and characteristic fragment ions.

CompoundMolecular FormulaMolecular WeightPrecursor Ion [M+H]⁺ (m/z)Fragment Ion (m/z)Cone Voltage (V)Collision Voltage (V)
AdynerinC₃₀H₄₄O₇516.675341131412

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Note: A complete, experimentally verified and published set of ¹H and ¹³C NMR data specifically for adynerin is not available in the public domain. The following tables for a representative adynerigenin glycoside would typically be populated with chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet).

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR data for cardiac glycosides is as follows:

  • Instrument: Bruker Avance Spectrometer (or equivalent) operating at a field strength of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are commonly used.

  • Techniques: Standard 1D NMR experiments (¹H and ¹³C) and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for complete signal assignment.

¹H NMR Data (Representative)
Positionδ (ppm)MultiplicityJ (Hz)
Aglycone Moiety
............
Sugar Moiety
............
¹³C NMR Data (Representative)
Positionδ (ppm)
Aglycone Moiety
......
Sugar Moiety
......

Signaling Pathway of Cardiac Glycosides

Cardiac glycosides, including adynerigenin derivatives, exert their biological effects primarily through the inhibition of the Na⁺/K⁺-ATPase pump, a transmembrane protein essential for maintaining electrochemical gradients in cells. This inhibition triggers a cascade of downstream signaling events.

Experimental Workflow for Pathway Analysis

The workflow to elucidate the signaling pathway of a cardiac glycoside typically involves a series of in vitro cellular assays.

G Experimental Workflow for Signaling Pathway Analysis A Cell Culture (e.g., Cardiomyocytes, Cancer Cells) B Treatment with Cardiac Glycoside (e.g., Adynerin) A->B C Measurement of Na+/K+-ATPase Activity B->C D Analysis of Downstream Signaling (e.g., Western Blot for p-Src, p-ERK) B->D E Assessment of Cellular Response (e.g., Cytotoxicity Assay, Calcium Imaging) D->E

Caption: Workflow for studying cardiac glycoside signaling.

Na⁺/K⁺-ATPase Inhibition and Downstream Signaling

The binding of a cardiac glycoside to the Na⁺/K⁺-ATPase leads to its inhibition, resulting in an increase in intracellular sodium concentration. This, in turn, affects the function of the Na⁺/Ca²⁺ exchanger, leading to an influx of calcium and the activation of various signaling pathways.

G Signaling Pathway of Cardiac Glycosides cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CG Cardiac Glycoside (e.g., Adynerin) NKA Na+/K+-ATPase CG->NKA Inhibition Src_mem Src NKA->Src_mem Activation Na_in [Na+]i ↑ NKA->Na_in ↓ Efflux NCX Na+/Ca2+ Exchanger Ca_in [Ca2+]i ↑ NCX->Ca_in ↓ Efflux EGFR EGFR Ras Ras EGFR->Ras Src_mem->EGFR Transactivation Na_in->NCX ↓ Gradient PKC PKC Ca_in->PKC Activation ROS ROS Ca_in->ROS Generation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Gene Gene Expression (e.g., Proliferation, Apoptosis) ERK->Gene ROS->Gene

Caption: Na+/K+-ATPase-mediated signaling by cardiac glycosides.

Adynerigenin beta-neritrioside cytotoxicity against specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in the scientific literature regarding the specific cytotoxic effects of Adynerigenin β-neritrioside against particular cell lines. Extensive searches for direct research on this cardiac glycoside have not yielded specific quantitative data, detailed experimental protocols, or elucidated signaling pathways. However, by examining the broader class of cardiac glycosides derived from Nerium oleander, of which Adynerigenin β-neritrioside is a member, we can infer its likely cytotoxic potential and mechanisms of action. This guide synthesizes the current understanding of the cytotoxic properties of Nerium oleander extracts and their constituent cardiac glycosides, providing a framework for future investigation into Adynerigenin β-neritrioside.

Inferred Cytotoxic Activity and Potential Targets

Cardiac glycosides, as a class, are well-documented for their potent cytotoxic effects. The primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. This disruption of ion balance can trigger a cascade of events leading to apoptosis (programmed cell death).

While specific IC50 values for Adynerigenin β-neritrioside are not available, studies on crude extracts of Nerium oleander and its most studied cardiac glycoside, oleandrin, demonstrate significant cytotoxicity across a range of cancer cell lines. For instance, aqueous and ethanolic extracts of Nerium oleander have shown potent cytotoxic activity against human colon adenocarcinoma (HT-29) and human breast cancer (MDA-MB-231) cell lines, with IC50 values in the low µg/mL range.[2] Furthermore, extracts have demonstrated marked antileukemic effects on HL60 and K562 cell lines.[3][4] Oleandrin itself has been shown to induce programmed cell death in PC3 prostate cancer cells and inhibit the pro-survival transcription factor NF-κB in various cell lines.[5][6]

Table 1: Cytotoxicity of Nerium oleander Extracts Against Various Cancer Cell Lines

Cell LineExtract TypeIC50 ValueReference
MDA-MB-231 (Breast Cancer)Aqueous1.67 ± 0.22 µg/mL[2]
MDA-MB-231 (Breast Cancer)Ethanolic2.36 ± 0.44 µg/mL[2]
HT-29 (Colon Adenocarcinoma)Aqueous2.89 ± 0.35 µg/mL[2]
HT-29 (Colon Adenocarcinoma)Ethanolic5.09 ± 0.52 µg/mL[2]
A549 (Lung Cancer)HydroalcoholicSignificantly higher than nonmalignant cells[7]
HeLa (Cervical Cancer)MethanolicLD50: 46.5 mg/mL[8]
Vero (Normal Kidney)MethanolicLD50: 9 mg/mL[8]

Note: The data presented is for crude extracts and not for isolated Adynerigenin β-neritrioside. The cytotoxicity of a purified compound may vary significantly.

Postulated Signaling Pathways of Cytotoxicity

The cytotoxic effects of cardiac glycosides are believed to be mediated through multiple signaling pathways, culminating in apoptosis. Based on studies of related compounds, the following pathways are likely to be relevant for Adynerigenin β-neritrioside.

Diagram 1: Postulated General Signaling Pathway for Cardiac Glycoside-Induced Apoptosis

G General Cardiac Glycoside-Induced Apoptosis Pathway CG Cardiac Glycoside (e.g., Adynerigenin β-neritrioside) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Mitochondria Mitochondria Ca_in->Mitochondria ROS ↑ ROS Mitochondria->ROS Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation ROS->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Postulated pathway of cardiac glycoside-induced apoptosis.

Inhibition of the Na+/K+-ATPase by a cardiac glycoside leads to increased intracellular calcium, which can cause mitochondrial stress, leading to the production of reactive oxygen species (ROS) and the activation of caspases, the key executioners of apoptosis.

Methodologies for Investigating Cytotoxicity

To definitively characterize the cytotoxic profile of Adynerigenin β-neritrioside, a series of established experimental protocols would need to be employed.

Cell Viability and Cytotoxicity Assays

The initial step in assessing cytotoxicity is to determine the concentration-dependent effect of the compound on cell viability.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product, which can be quantified spectrophotometrically.

  • Trypan Blue Exclusion Assay: This is a simple and direct method to determine the number of viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

  • Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. Measuring LDH activity in the supernatant provides an indicator of cytotoxicity.

Diagram 2: General Workflow for In Vitro Cytotoxicity Testing

G Workflow for In Vitro Cytotoxicity Assessment start Start cell_culture Cell Culture (Target Cell Lines) start->cell_culture treatment Treatment with Adynerigenin β-neritrioside (Varying Concentrations) cell_culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, Trypan Blue) incubation->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for assessing the in vitro cytotoxicity of a compound.

Apoptosis Assays

To determine if cell death occurs via apoptosis, several assays can be performed:

  • Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). Flow cytometry analysis of cells stained with both Annexin V and PI can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Fluorometric or colorimetric assays can be used to measure the activity of specific caspases (e.g., caspase-3, -8, -9).

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.

Cell Cycle Analysis

To investigate whether the compound affects cell cycle progression, flow cytometry analysis of PI-stained cells can be performed. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Directions

While direct evidence for the cytotoxicity of Adynerigenin β-neritrioside is currently lacking in the public domain, its classification as a cardiac glycoside from Nerium oleander strongly suggests it possesses significant cytotoxic and potentially anti-cancer properties. The information gathered from studies on Nerium oleander extracts and the prominent cardiac glycoside oleandrin provides a solid foundation for future research.

To fill the existing knowledge gap, future studies should focus on:

  • Isolation and Purification: Obtaining a pure sample of Adynerigenin β-neritrioside is the critical first step.

  • In Vitro Cytotoxicity Screening: A comprehensive screening against a panel of cancer cell lines is necessary to determine its potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways affected by Adynerigenin β-neritrioside will be crucial for understanding its mode of action.

  • In Vivo Studies: Should in vitro studies show promise, preclinical in vivo studies in animal models would be the next logical step to evaluate its therapeutic potential.

The exploration of Adynerigenin β-neritrioside represents a promising avenue for the discovery of novel therapeutic agents, particularly in the field of oncology. The methodologies and inferred mechanisms outlined in this guide provide a clear roadmap for researchers and drug development professionals to undertake a thorough investigation of this potentially valuable natural product.

References

Adynerigenin Beta-Neritrioside: A Technical Overview of a Cardiac Glycoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adynerigenin beta-neritrioside is a naturally occurring cardiac glycoside isolated from the plant Nerium indicum, a species now widely recognized as a synonym of Nerium oleander. As a member of the cardenolide family, its chemical structure is characterized by a steroidal aglycone, adynerigenin, linked to a beta-neritrioside sugar moiety. While specific research on this compound is limited in publicly accessible literature, its classification as a cardiac glycoside provides a strong basis for understanding its core pharmacological activities. This technical guide synthesizes the available information on its chemical properties, its presumed mechanism of action based on its chemical class, and the general biological effects of related compounds from Nerium species.

Introduction

Cardiac glycosides are a well-established class of naturally derived compounds historically used in the treatment of cardiac conditions such as congestive heart failure and arrhythmias.[1][2] These molecules exert their effects primarily through the inhibition of the cellular sodium-potassium pump (Na+/K+-ATPase).[1][2] this compound, a steroid-based compound with the CAS number 88721-09-9 and molecular formula C42H64O17, is a constituent of Nerium indicum.[3][4] This whitepaper will provide a comprehensive overview of the known information regarding this compound, placed within the broader context of cardiac glycosides from the Nerium genus.

Chemical Structure and Properties

The fundamental structure of this compound consists of two key components:

  • Adynerigenin: The aglycone, or non-sugar portion, which is a steroid nucleus. The specific stereochemistry and functional group arrangement of adynerigenin are central to its biological activity.

  • Beta-neritrioside: The sugar moiety attached to the adynerigenin core. The nature of the sugar can influence the pharmacokinetic properties of the molecule, such as its solubility and ability to interact with cellular targets.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 88721-09-9[3][4][5][6][7]
Molecular Formula C42H64O17[3][4]
Appearance Powder[4]
Natural Source Nerium indicum Mill.[4]

Presumed Mechanism of Action: Na+/K+-ATPase Inhibition

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[1][2] While direct experimental data for this compound is not available, the mechanism can be inferred from extensive research on related compounds like oleandrin.

The inhibition of the Na+/K+-ATPase pump by a cardiac glycoside like this compound is expected to initiate a cascade of events, particularly in cardiomyocytes:

  • Increased Intracellular Sodium: Inhibition of the pump leads to an accumulation of intracellular sodium ions.

  • Altered Sodium-Calcium Exchange: The increased intracellular sodium concentration reduces the efficiency of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell.

  • Increased Intracellular Calcium: This results in a higher concentration of calcium ions within the sarcoplasmic reticulum.

  • Enhanced Cardiac Contractility: The increased availability of intracellular calcium during an action potential leads to a more forceful contraction of the cardiac muscle, which is the basis for the cardiotonic effect of these compounds.[1][2]

Na_K_ATPase_Inhibition Adynerigenin Adynerigenin beta-neritrioside NaK_ATPase Na+/K+-ATPase Adynerigenin->NaK_ATPase Inhibits Na_in Intracellular Na+↑ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger↓ Na_in->NCX Reduces activity of Ca_in Intracellular Ca2+↑ NCX->Ca_in Results in Contractility Cardiac Contractility↑ Ca_in->Contractility Enhances

Presumed signaling pathway of this compound.

Potential Biological Activities

Based on its classification as a cardiac glycoside from Nerium oleander, this compound is likely to exhibit a range of biological activities, including:

  • Cardiotonic Effects: At lower concentrations, it is expected to increase the force of myocardial contraction, an effect that has been the basis for the historical use of cardiac glycosides in treating heart failure.[1][2]

  • Cytotoxic and Anti-cancer Effects: At higher concentrations, the disruption of ion homeostasis caused by Na+/K+-ATPase inhibition can trigger apoptosis (programmed cell death). Many cardiac glycosides, including those from Nerium oleander, have been investigated for their potential as anti-cancer agents.[1][2]

Note on Quantitative Data and Experimental Protocols: Despite a comprehensive literature search, specific quantitative data (e.g., IC50 values for Na+/K+-ATPase inhibition or cytotoxicity) and detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not available in the public domain. The information presented herein is based on the general properties of the cardiac glycoside class of compounds.

Experimental Methodologies for Cardiac Glycoside Research

While specific protocols for this compound are unavailable, the following outlines general methodologies commonly employed in the study of cardiac glycosides.

Isolation and Purification

A general workflow for the isolation of cardiac glycosides from plant material is as follows:

Isolation_Workflow start Dried Plant Material (Nerium indicum) extraction Solvent Extraction (e.g., Methanol/Ethanol) start->extraction partitioning Liquid-Liquid Partitioning (e.g., with n-hexane, chloroform) extraction->partitioning chromatography Column Chromatography (Silica Gel, Sephadex) partitioning->chromatography hplc High-Performance Liquid Chromatography (HPLC) chromatography->hplc characterization Structural Elucidation (NMR, Mass Spectrometry) hplc->characterization

General workflow for cardiac glycoside isolation.
Na+/K+-ATPase Inhibition Assay

The inhibitory activity of a cardiac glycoside on the Na+/K+-ATPase enzyme is a key functional assay.

Principle: This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The activity is determined in the presence and absence of the test compound to calculate the percentage of inhibition.

General Protocol:

  • Enzyme Preparation: A purified source of Na+/K+-ATPase (e.g., from porcine cerebral cortex or commercially available preparations) is used.

  • Reaction Mixture: The enzyme is incubated in a buffer solution containing ATP, MgCl2, NaCl, and KCl at a physiological pH and temperature.

  • Inhibitor Addition: Varying concentrations of the cardiac glycoside are added to the reaction mixture.

  • Reaction Termination: The reaction is stopped after a defined incubation period, often by the addition of an acid.

  • Phosphate Detection: The amount of released inorganic phosphate is quantified colorimetrically, for instance, using the malachite green method.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Conclusion and Future Directions

This compound is a cardiac glycoside from Nerium indicum with a defined chemical identity. Based on its structural class, its primary mechanism of action is presumed to be the inhibition of the Na+/K+-ATPase pump, leading to potential cardiotonic and cytotoxic effects. However, a significant gap exists in the scientific literature regarding specific biological data for this compound. Future research should focus on isolating sufficient quantities of this compound to perform detailed in vitro and in vivo studies. Such research would be invaluable to confirm its mechanism of action, quantify its biological activity and therapeutic potential, and elucidate any unique pharmacological properties that may differentiate it from other known cardiac glycosides.

References

An In-depth Technical Guide on the Pharmacological Profile of Adynerigenin beta-neritrioside

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: While this guide aims to provide a comprehensive overview of the pharmacological profile of Adynerigenin beta-neritrioside, it is important to note that specific, in-depth research on this particular compound is limited in the public domain. This compound is a known natural steroid found in the plant Nerium indicum Mill (also known as Nerium oleander).[1][2][3][4][5] Much of the available pharmacological data pertains to extracts of Nerium indicum or the broader class of cardiac glycosides to which this compound belongs. Therefore, this document synthesizes the available information on the source plant and the general class of compounds to infer the likely pharmacological profile of this compound, alongside the specific but limited information available for the compound itself.

Introduction

This compound is a cardenolide, a type of cardiac glycoside, isolated from the medicinal plant Nerium indicum.[1][2][3][4] Cardiac glycosides are a well-established class of compounds known for their significant effects on the cardiovascular system.[6] Historically used in traditional medicine, these compounds are the subject of ongoing research for their potential therapeutic applications, which extend beyond cardiotonic effects to include anticancer and anti-inflammatory properties.[7] This guide provides a detailed examination of the known and inferred pharmacological properties of this compound.

Pharmacological Activities of Nerium indicum Extracts

The plant Nerium indicum, the natural source of this compound, has been extensively studied for its diverse pharmacological activities. These activities are attributed to its rich phytochemical composition, which includes various cardiac glycosides, flavonoids, and other bioactive compounds.[1][2][3][6] The table below summarizes the key pharmacological effects reported for extracts of Nerium indicum.

Pharmacological ActivityDescriptionReferences
Cardiotonic Activity Extracts of Nerium indicum have demonstrated the ability to stimulate myocardial contractions, a characteristic effect of cardiac glycosides. This is primarily attributed to the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[1][3][6]
Anticancer Activity Various extracts of the plant have shown cytotoxic effects against several cancer cell lines. For instance, an aqueous extract of N. indicum leaves, known as Anvirzel™, has been shown to be effective against various cancer models, and its activity is supplemented by chemotherapeutic drugs like cisplatin.[6]
Antioxidant Activity Leaf, stem, and root extracts of Nerium indicum exhibit significant antioxidant properties, including scavenging of various free radicals and chelation of iron.[1][6]
Anti-inflammatory Activity The plant is noted for its anti-inflammatory properties in Ayurvedic medicine. Scientific investigation into Adynerigenin β-neritrioside suggests potential anti-inflammatory effects.[2][7]
Analgesic Activity Flower and root extracts have demonstrated significant analgesic effects in animal models.[1]
Antiviral Activity Methanolic extracts of N. indicum have shown potential against the influenza virus and herpes simplex virus. Oleanderin, a cardiac glycoside from the plant, has been found to down-regulate HIV coat protein expression.[6]
Antidiabetic Activity Extracts of the plant have shown the ability to prevent glucose-induced hyperglycemia in animal models.[1]

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The primary mechanism of action for cardiac glycosides, including presumably this compound, is the inhibition of the Na+/K+-ATPase enzyme. This enzyme, also known as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

Signaling Pathway of Na+/K+-ATPase Inhibition

The inhibition of the Na+/K+-ATPase pump by a cardiac glycoside like this compound initiates a cascade of events within the cardiomyocyte (heart muscle cell), ultimately leading to an increase in the force of contraction (positive inotropic effect).

Na_K_ATPase_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cardiac_Glycoside Adynerigenin beta-neritrioside Na_K_ATPase Na+/K+-ATPase (Sodium-Potassium Pump) Cardiac_Glycoside->Na_K_ATPase Inhibits Na_ion_increase Increased Intracellular Na+ Na_K_ATPase->Na_ion_increase Leads to NCX Na+/Ca2+ Exchanger (NCX) Ca_ion_increase Increased Intracellular Ca2+ NCX->Ca_ion_increase Resulting in Na_ion_increase->NCX Reduces activity of SR Sarcoplasmic Reticulum (SR) Ca_ion_increase->SR Promotes Ca2+ release from Contraction Increased Myocardial Contraction Ca_ion_increase->Contraction Directly enhances SR->Contraction Enhances

Caption: General signaling pathway of Na+/K+-ATPase inhibition by cardiac glycosides.

Pathway Description:

  • Binding and Inhibition: this compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding locks the enzyme in a phosphorylated conformation, preventing its normal function of pumping three sodium ions out of the cell and two potassium ions into the cell.

  • Increased Intracellular Sodium: The inhibition of the Na+/K+-ATPase leads to an accumulation of sodium ions inside the cell.

  • Effect on the Na+/Ca2+ Exchanger: The increased intracellular sodium concentration reduces the electrochemical gradient that drives the sodium-calcium exchanger (NCX). The primary function of the NCX is to extrude calcium from the cell in exchange for sodium. With a reduced sodium gradient, the efficiency of this calcium extrusion is diminished.

  • Increased Intracellular Calcium: The reduced activity of the NCX results in a higher concentration of calcium ions within the cytoplasm.

  • Enhanced Sarcoplasmic Reticulum Calcium Release: The elevated cytoplasmic calcium enhances the uptake and subsequent release of calcium from the sarcoplasmic reticulum (SR), the primary intracellular calcium store in muscle cells.

  • Increased Myocardial Contraction: The overall increase in intracellular calcium concentration during systole leads to a greater interaction between actin and myosin filaments, resulting in a more forceful contraction of the heart muscle.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

The inhibitory activity of this compound on the Na+/K+-ATPase enzyme would typically be determined using an in vitro assay with a purified enzyme preparation.

Workflow for Na+/K+-ATPase Inhibition Assay:

ATPase_Assay_Workflow Start Start Prepare_Enzyme Prepare purified Na+/K+-ATPase Start->Prepare_Enzyme Prepare_Compound Prepare serial dilutions of This compound Start->Prepare_Compound Incubate Incubate enzyme with compound dilutions Prepare_Enzyme->Incubate Prepare_Compound->Incubate Add_ATP Initiate reaction by adding ATP Incubate->Add_ATP Measure_Pi Measure inorganic phosphate (Pi) release Add_ATP->Measure_Pi Calculate_IC50 Calculate IC50 value Measure_Pi->Calculate_IC50 End End Calculate_IC50->End

Caption: A typical workflow for an in vitro Na+/K+-ATPase inhibition assay.

The assay measures the amount of inorganic phosphate released from the hydrolysis of ATP by the enzyme. The reduction in phosphate release in the presence of the test compound compared to a control is used to determine the inhibitory activity, often expressed as an IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%). For example, a study on the related cardiac glycoside oleandrin reported an IC50 value of 0.62 µmol/L for Na,K-ATPase inhibition.[8]

In Vitro Anticancer Activity Assays

To evaluate the potential anticancer effects of this compound, a standard protocol would involve cytotoxicity assays on various cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., breast, lung, colon cancer lines) are cultured in appropriate media.

  • Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.

  • Data Analysis: The results are used to determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.

Pharmacokinetics

Specific pharmacokinetic data for this compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile, are not available in the public literature. However, the general pharmacokinetic properties of cardiac glycosides have been studied.[9][10][11] These compounds typically exhibit variable oral bioavailability and are distributed to various tissues, with higher concentrations often found in the heart, kidneys, and liver.[9] Elimination is primarily through renal excretion, and the half-life can be prolonged in patients with impaired kidney function.[11]

Toxicity

Cardiac glycosides, including those from Nerium indicum, are known to have a narrow therapeutic index, meaning the dose required for a therapeutic effect is close to the toxic dose.[6] Overdose can lead to serious cardiotoxicity, including arrhythmias, as well as gastrointestinal and neurological disturbances.[6]

Conclusion and Future Directions

This compound, as a constituent of the medicinally important plant Nerium indicum, holds potential as a pharmacological agent. Based on its classification as a cardiac glycoside, its primary mechanism of action is likely the inhibition of Na+/K+-ATPase, leading to cardiotonic effects. Furthermore, the diverse biological activities reported for Nerium indicum extracts suggest that this compound may also possess anticancer, anti-inflammatory, and other therapeutic properties.

However, a significant gap exists in the scientific literature regarding the specific pharmacological profile of this compound. Future research should focus on isolating and purifying this compound to conduct detailed studies on its:

  • Quantitative biological activity: Determining IC50 values for Na+/K+-ATPase inhibition and cytotoxicity against a panel of cancer cell lines.

  • Pharmacokinetics: Characterizing its ADME profile in preclinical models.

  • Specific signaling pathways: Investigating its effects on cellular signaling beyond the Na+/K+-ATPase to understand the full scope of its biological actions.

  • In vivo efficacy and safety: Evaluating its therapeutic potential and toxicological profile in animal models of relevant diseases.

Such studies are essential to fully elucidate the therapeutic potential and risks associated with this compound and to determine its viability as a candidate for drug development.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Adynerigenin beta-neritrioside from Nerium oleander

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adynerigenin beta-neritrioside, a cardenolide cardiac glycoside, is a bioactive secondary metabolite found in Nerium oleander. This document provides a comprehensive overview of the extraction and purification protocols for this compound, tailored for research and drug development purposes. The methodologies outlined are based on established solvent extraction and chromatographic techniques for the isolation of cardiac glycosides from plant material. Furthermore, this document details the known biological activity and mechanism of action of cardiac glycosides, providing context for the therapeutic potential of this compound.

Introduction

Nerium oleander, a common ornamental shrub, is a rich source of various cardiac glycosides, including this compound.[1] These compounds are of significant interest to the pharmaceutical industry due to their potent cardiotonic activity, which is primarily mediated through the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[2] The extraction and purification of specific cardiac glycosides like this compound are essential for detailed pharmacological studies and the development of novel therapeutic agents. This application note provides a detailed protocol for the laboratory-scale extraction and purification of this compound from Nerium oleander leaves.

Materials and Methods

Plant Material

Fresh or dried leaves of Nerium oleander can be used for the extraction process. For optimal results, it is recommended to use dried and finely powdered leaves to maximize the surface area for solvent penetration. High-temperature drying of the leaves (e.g., 85-90°C) can aid in deactivating enzymes that may degrade cardiac glycosides.

Solvents and Reagents

The choice of solvent is critical for the efficient extraction of cardiac glycosides. This compound is reported to be soluble in several organic solvents. A summary of suitable solvents for extraction and chromatography is provided in Table 1. All solvents should be of analytical or HPLC grade.

Table 1: Solvents for Extraction and Chromatography

SolventApplicationProperties and Considerations
MethanolPrimary extraction, ChromatographySoluble.[3][4] Effective for extracting a broad range of polar and moderately polar compounds.
EthanolPrimary extractionSoluble.[4] Often used for initial crude extraction.
ChloroformLiquid-liquid extraction, ChromatographyUsed in combination with other solvents for partitioning and purification.
n-ButanolLiquid-liquid extractionEffective for partitioning cardiac glycosides from aqueous solutions.
Ethyl AcetateChromatographyCommonly used as a mobile phase component in TLC and column chromatography.
HexanePre-extraction (defatting)Used to remove nonpolar compounds like fats and waxes.
Diethyl EtherPre-extraction (defatting)Used in combination with hexane for the removal of phytosterols.
Acetic AcidPre-extraction (defatting)Used in small amounts with nonpolar solvents to aid in the removal of certain impurities.
DMSOSolubilizationSoluble.[3][4] Useful for preparing stock solutions for biological assays.
PyridineSolubilizationSoluble.[3][4]

Experimental Protocols

Protocol 1: General Extraction of Cardiac Glycosides

This protocol describes a general method for obtaining a crude extract rich in cardiac glycosides from Nerium oleander leaves.

  • Preparation of Plant Material: Air-dry or oven-dry the Nerium oleander leaves at a temperature not exceeding 60°C to preserve the integrity of the glycosides. Grind the dried leaves into a fine powder.

  • Defatting (Optional but Recommended): To remove lipids and other nonpolar compounds, perform a preliminary extraction with a nonpolar solvent. Macerate the powdered leaves in hexane or a mixture of hexane-diethyl ether-acetic acid (50:50:1 v/v) for 24 hours. Filter and discard the nonpolar extract.

  • Primary Extraction:

    • Method A: Maceration: Macerate the defatted plant material in methanol or 95% ethanol (1:10 w/v) at room temperature for 48-72 hours with occasional shaking. Filter the extract and repeat the process two more times with fresh solvent. Combine the filtrates.

    • Method B: Sonication: Mix 0.5 g of the dried, powdered sample with 5.0 mL of methanol and sonicate for 10 minutes. Centrifuge and collect the supernatant.[5]

  • Concentration: Evaporate the combined solvent extracts under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a concentrated crude extract.

Protocol 2: Purification of this compound

The crude cardiac glycoside extract obtained from Protocol 1 can be further purified to isolate this compound using chromatographic techniques.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a minimal amount of methanol and then dilute with water.

    • Perform sequential partitioning with solvents of increasing polarity, such as chloroform and n-butanol, to separate compounds based on their polarity. The cardiac glycoside fraction is typically enriched in the chloroform and n-butanol phases.

  • Column Chromatography:

    • Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase.

    • Apply the concentrated cardiac glycoside fraction onto the column.

    • Elute the column with a gradient solvent system, starting with a less polar mixture (e.g., chloroform:methanol 98:2) and gradually increasing the polarity (e.g., up to 90:10).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Analysis:

    • Spot the collected fractions on a silica gel F254 TLC plate.

    • Develop the plate using a suitable solvent system, such as ethyl acetate:methanol:water (80:10:10 v/v/v).

    • Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent like Liebermann-Burchard reagent or Kedde's reagent, which are used for detecting cardiac glycosides.[6]

    • Fractions showing a spot corresponding to a reference standard of this compound are pooled.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification and quantification, reverse-phase HPLC can be employed.

    • A C18 column is typically used with a mobile phase gradient of acetonitrile and water.

    • The elution of this compound is monitored using a UV detector.

Quantification

Quantitative analysis of this compound can be performed using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-ESI-MS/MS).[3] This technique offers high sensitivity and selectivity for the accurate determination of the compound's concentration in the extract.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product start Nerium oleander Leaves drying Drying (60°C) start->drying grinding Grinding drying->grinding defatting Defatting (Hexane) grinding->defatting extraction Primary Extraction (Methanol/Ethanol) defatting->extraction concentration Concentration (Rotary Evaporator) extraction->concentration partitioning Liquid-Liquid Partitioning concentration->partitioning column_chrom Column Chromatography (Silica Gel) partitioning->column_chrom tlc TLC Analysis column_chrom->tlc hplc Preparative HPLC tlc->hplc end Pure this compound hplc->end

Caption: Experimental workflow for this compound extraction.

Signaling Pathway of Cardiac Glycosides

The primary mechanism of action for cardiac glycosides, including presumably this compound, involves the inhibition of the Na+/K+-ATPase enzyme.

Cardiac_Glycoside_Pathway cluster_intra Intracellular Space cg Adynerigenin beta-neritrioside nka Na+/K+-ATPase cg->nka Inhibition na_in Increased Intracellular Na+ ncx Na+/Ca2+ Exchanger ca_in Increased Intracellular Ca2+ ncx->ca_in na_in->ncx Reduced Ca2+ Efflux contraction Increased Myocardial Contraction ca_in->contraction

Caption: General signaling pathway of cardiac glycosides in cardiomyocytes.

Biological Activity and Safety Considerations

Mechanism of Action

Cardiac glycosides exert their cardiotonic effects by inhibiting the Na+/K+-ATPase pump on the surface of heart muscle cells (cardiomyocytes).[2] This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the sodium-calcium exchanger. The resulting increase in intracellular calcium concentration enhances the force of myocardial contraction.

Potential Therapeutic Effects and Toxicity

While beneficial for conditions like congestive heart failure and certain cardiac arrhythmias, cardiac glycosides have a narrow therapeutic index. Extracts of Nerium oleander have been shown to have toxic effects, causing alterations in hematological and histopathological parameters.[7] It is crucial to handle Nerium oleander and its extracts with extreme caution in a laboratory setting. All parts of the plant are considered highly toxic if ingested.

Conclusion

The protocols outlined in this application note provide a robust framework for the extraction, purification, and analysis of this compound from Nerium oleander. The successful isolation of this compound will enable further investigation into its specific pharmacological properties and potential as a therapeutic agent. Researchers should adhere to strict safety protocols when working with Nerium oleander and its derivatives due to their inherent toxicity.

References

Application Notes and Protocols: Adynerigenin β-neritrioside Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current knowledge and methodologies related to Adynerigenin β-neritrioside, a cardiac glycoside with significant biological activity. Due to the limited availability of a complete chemical synthesis protocol in publicly accessible literature, this document focuses on its isolation from natural sources, characterization, and derivatization for analytical purposes.

Introduction

Adynerigenin β-neritrioside is a steroid glycoside that can be isolated from the herbs of Nerium indicum Mill. (also known as Nerium oleander)[1]. Like other cardiac glycosides, its primary biological activity stems from the inhibition of the Na+/K+ ATPase pump, a critical enzyme for maintaining the electrochemical gradient across cell membranes. This inhibition leads to an increase in intracellular calcium ions, which can modulate cardiac contractility. This mechanism of action makes Adynerigenin β-neritrioside and its derivatives potential candidates for cardiovascular disease research and drug development.

Chemical Structure:

Adynerigenin β-neritrioside consists of the aglycone Adynerigenin linked to the trisaccharide β-neritrioside .

  • Adynerigenin: A cardenolide with the chemical formula C₂₃H₃₂O₄[2].

  • Neritrioside: A trisaccharide composed of three glucose units connected via α-(1→3) linkages[3].

Experimental Protocols

Isolation of Adynerigenin β-neritrioside from Nerium oleander

Materials:

  • Dried and powdered leaves of Nerium oleander

  • Hexane

  • Diethyl ether

  • Glacial acetic acid

  • Chloroform

  • Methanol

  • Rotary evaporator

  • Chromatography columns (e.g., silica gel)

  • Thin-layer chromatography (TLC) plates (silica gel F254)

  • Developing chamber

  • UV lamp

Protocol:

  • Defatting:

    • Macerate 100 g of dried, powdered Nerium oleander leaves in a mixture of hexane-diethyl ether-acetic acid (50:50:1 v/v/v) for 24 hours at room temperature[4]. This step removes nonpolar compounds, including phytosterols.

    • Filter the mixture and discard the filtrate. Air-dry the plant residue.

  • Extraction of Cardiac Glycosides:

    • Percolate the defatted plant material with a chloroform-methanol mixture (1:1.7 v/v) to extract the cardiac glycosides[4].

    • Collect the percolate and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification:

    • The crude extract can be further purified using column chromatography on silica gel. The specific solvent system for elution will need to be optimized, but gradients of chloroform-methanol are typically effective for separating cardiac glycosides.

    • Monitor the separation using TLC. A representative TLC solvent system is ethyl acetate:formic acid:water (80:10:10 v/v/v).

    • Visualize the spots under a UV lamp or by spraying with a suitable reagent like p-toluenesulfonic acid followed by heating.

    • Combine the fractions containing the desired compound, as identified by comparison with a standard if available, and evaporate the solvent.

Note: The yield of total cardiac glycosides from Nerium oleander leaves can be significant. One patented method reports obtaining up to 20-24 g of total cardiac glycosides from 100 g of dried leaves using a different extraction procedure involving a lower alcohol and a subsequent extraction with a n-butanol, chloroform, and ethanol mixture[5].

Derivatization for Fluorescence Detection

For sensitive quantification and detection in biological matrices, cardiac glycosides can be derivatized to introduce a fluorescent tag. A common method involves the esterification of hydroxyl groups with a fluorescent reagent like 1-naphthoyl chloride.

Materials:

  • Isolated Adynerigenin β-neritrioside

  • 1-Naphthoyl chloride

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Nitrogen gas

  • Heating block or water bath

  • HPLC with fluorescence detector

Protocol:

  • Reaction Setup:

    • In a clean, dry vial, dissolve a known amount of Adynerigenin β-neritrioside in a small volume of anhydrous pyridine.

    • Add a molar excess (e.g., 5-10 fold) of 1-naphthoyl chloride dissolved in anhydrous toluene.

    • Blanket the reaction mixture with nitrogen gas to prevent moisture contamination.

  • Reaction:

    • Heat the reaction mixture at 60-80°C for 1-2 hours. The optimal temperature and time should be determined empirically.

    • Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of a new, more nonpolar spot.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

    • The residue can be purified by solid-phase extraction (SPE) or preparative TLC to remove excess reagent and byproducts.

    • The purified fluorescent derivative can then be dissolved in a suitable solvent for HPLC analysis.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., Waters BEH C18, 150 mm × 2.1 mm, 1.7 μm)[6].

  • Mobile Phase: A gradient of acetonitrile and water or a buffer like 5 mM ammonium acetate[6].

  • Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the 1-naphthyl moiety (typically around 290 nm for excitation and 410 nm for emission, but should be optimized).

Data Presentation

Table 1: Analytical Data for Adynerigenin β-neritrioside and its Aglycone.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Techniques
Adynerigenin β-neritriosideC₄₂H₆₄O₁₇840.96HPLC-MS/MS
Adynerigenin (Aglycone)C₂₃H₃₂O₄372.5Mass Spectrometry, NMR

Data sourced from BOC Sciences and PubChem[2][].

Table 2: Quantitative Analysis of Related Cardiac Glycosides in Nerium oleander.

CompoundConcentration (μg/g) in Leaves (Rainy Season)Concentration (μg/g) in Stems (Summer/Winter)
Oleandrin703.9-
Odoroside A-231.4 (Summer)
Odoroside H-244.8 (Winter)

This table presents quantitative data for other major cardiac glycosides in Nerium oleander to provide context for expected concentrations. Data from a study by Singh et al. (2022) using UHPLC-ESI-MS/MS[6].

Diagrams

Synthesis_Workflow cluster_isolation Isolation from Nerium oleander cluster_derivatization Derivatization for Analysis plant Dried & Powdered Leaves defat Defatting (Hexane:Diethyl Ether:Acetic Acid) plant->defat extract Extraction (Chloroform:Methanol) defat->extract crude Crude Extract extract->crude purify Column Chromatography crude->purify pure Pure Adynerigenin β-neritrioside purify->pure start Pure Adynerigenin β-neritrioside reagent 1-Naphthoyl Chloride (Pyridine, Heat) start->reagent Esterification product Fluorescent Derivative reagent->product hplc HPLC-Fluorescence Detection product->hplc

Caption: Experimental workflow for the isolation and derivatization of Adynerigenin β-neritrioside.

Signaling_Pathway CG Adynerigenin β-neritrioside (Cardiac Glycoside) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Src Src Kinase NaK_ATPase->Src Signalosome Activation STAT1 ↓ STAT1 Activation NaK_ATPase->STAT1 Modulates Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Response Cellular Response (e.g., ↓ Cancer Cell Migration, Modulation of Immune Checkpoints) Ca_in->Response EGFR EGFR Src->EGFR MAPK Ras/MAPK Pathway EGFR->MAPK MAPK->Response STAT1->Response

Caption: Signaling pathway of Adynerigenin β-neritrioside via Na+/K+-ATPase inhibition.

Conclusion

While the total chemical synthesis of Adynerigenin β-neritrioside remains an area for future research, this document provides a practical framework for its isolation from natural sources and its derivatization for analytical applications. The detailed protocols and the signaling pathway diagram offer valuable resources for researchers investigating the therapeutic potential of this and other cardiac glycosides. Further studies are warranted to develop a scalable synthetic route and to fully elucidate the structure-activity relationships of its derivatives.

References

Application Notes and Protocols: In Vitro Cellular Assays for Adynerigenin beta-neritrioside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Adynerigenin beta-neritrioside is a cardiac glycoside, a class of naturally occurring compounds known for their therapeutic effects on the cardiovascular system. Recent research has unveiled the potential of cardiac glycosides as potent anti-cancer agents. The primary mechanism of action for this class of compounds is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis. Disruption of this pump's function leads to a cascade of downstream signaling events, ultimately inducing apoptosis and inhibiting cell proliferation in cancerous cells. This document provides detailed protocols for in vitro cell culture assays to investigate the anti-cancer properties of this compound, including cell viability, apoptosis induction, and cell cycle progression.

Data Presentation:

Due to the limited availability of specific experimental data for this compound, the following table illustrates a representative dataset that could be generated using the protocols described below. This data is hypothetical and serves as a template for presenting experimental findings.

Cell LineAssayParameterThis compound Concentration (µM)Result
A549 (Lung Cancer)Cell Viability (MTT)IC500.550% inhibition of cell growth
PANC-1 (Pancreatic Cancer)Cell Viability (MTT)IC500.850% inhibition of cell growth
A549 (Lung Cancer)Apoptosis (Annexin V)% Apoptotic Cells1.045% increase in apoptotic cells
PANC-1 (Pancreatic Cancer)Apoptosis (Annexin V)% Apoptotic Cells1.038% increase in apoptotic cells
A549 (Lung Cancer)Cell Cycle Analysis% Cells in G2/M1.030% increase in G2/M phase
PANC-1 (Pancreatic Cancer)Cell Cycle Analysis% Cells in G2/M1.025% increase in G2/M phase

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, PANC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be kept below 0.1%. Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol determines the effect of this compound on the progression of the cell cycle.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 70% cold ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Adynerigenin beta-neritrioside: Inducing Apoptosis in Tumor Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Adynerigenin beta-neritrioside is a cardiac glycoside, a class of naturally occurring steroid-like compounds. While historically recognized for their application in treating cardiac conditions, recent scientific interest has shifted towards their potential as anti-cancer agents. Emerging evidence suggests that cardiac glycosides, including compounds structurally related to this compound, can selectively induce apoptosis in various tumor cell lines. This document provides an overview of the proposed mechanism of action and detailed protocols for investigating the apoptotic effects of this compound in a research setting.

Note: Specific experimental data on this compound is limited in publicly available literature. The following information is based on the well-documented activities of the broader class of cardiac glycosides. Researchers are advised to perform dose-response studies to determine the optimal concentration for their specific cell lines.

Mechanism of Action

Cardiac glycosides exert their pro-apoptotic effects primarily through the inhibition of the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to a cascade of downstream events culminating in programmed cell death.[1]

The proposed signaling pathway for cardiac glycoside-induced apoptosis is as follows:

  • Inhibition of Na+/K+-ATPase: this compound binds to the alpha subunit of the Na+/K+-ATPase, inhibiting its function.

  • Increased Intracellular Calcium: The disruption of the sodium gradient leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of intracellular calcium ions (Ca2+).[1]

  • Mitochondrial Pathway Activation: Elevated cytosolic Ca2+ can trigger the mitochondrial (intrinsic) pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria.

  • Caspase Activation: Cytochrome c release initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[2]

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing.

Additionally, cardiac glycosides have been shown to modulate other signaling pathways, including the NF-κB and Fas ligand pathways, which can also contribute to their pro-apoptotic effects.[1][2]

Data Presentation

Due to the lack of specific quantitative data for this compound in the scientific literature, the following table provides an illustrative example of how to present such data once obtained through experimentation.

Table 1: Illustrative Cytotoxicity of this compound on Various Tumor Cell Lines

Cell LineTumor TypeIC50 (nM) after 48hPercentage of Apoptotic Cells (at IC50)
MCF-7Breast CancerData to be determinedData to be determined
HeLaCervical CancerData to be determinedData to be determined
A549Lung CancerData to be determinedData to be determined
PC-3Prostate CancerData to be determinedData to be determined

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Mandatory Visualizations

G General Signaling Pathway of Cardiac Glycoside-Induced Apoptosis cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Adynerigenin Adynerigenin beta-neritrioside NaK_ATPase Na+/K+-ATPase Adynerigenin->NaK_ATPase Inhibits Ca2 Increased Intracellular Ca2+ NaK_ATPase->Ca2 Leads to Bcl2 Bcl-2 Family (Regulation) Ca2->Bcl2 Casp9 Caspase-9 (Activated) Casp3 Caspase-3 (Activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CytC Cytochrome c Release Bcl2->CytC CytC->Casp9

Caption: General signaling pathway of cardiac glycoside-induced apoptosis.

G Experimental Workflow for Assessing Apoptosis Start Tumor Cell Culture Treatment Treat with Adynerigenin beta-neritrioside (Dose-Response & Time-Course) Start->Treatment MTT MTT Assay (Cell Viability/IC50) Treatment->MTT Flow Annexin V/PI Staining (Flow Cytometry for Apoptosis Quantification) Treatment->Flow Western Western Blot Analysis (Protein Expression of Apoptotic Markers) Treatment->Western Analysis Data Analysis and Interpretation MTT->Analysis Flow->Analysis Western->Analysis

Caption: Experimental workflow for assessing apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound and to calculate the IC50 value.

Materials:

  • 96-well plates

  • Tumor cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

  • 6-well plates

  • Tumor cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at the determined IC50 concentration for the desired time. Include an untreated control.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[3][4][5]

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is to detect changes in the expression levels of key apoptotic proteins.

Materials:

  • 6-well plates

  • Tumor cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described previously.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6]

  • Use β-actin as a loading control to normalize protein expression.

References

Application Notes and Protocols: Adynerigenin β-neritrioside as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Recent preliminary investigations have highlighted the potential of Adynerigenin β-neritrioside, a cardiac glycoside, as a novel anticancer agent. This document provides a summary of the current understanding of its mechanism of action, protocols for its investigation, and quantitative data from initial studies. Adynerigenin β-neritrioside appears to exert its cytotoxic effects on cancer cells through the induction of apoptosis, mediated by the modulation of key signaling pathways. These notes are intended to serve as a guide for researchers exploring its therapeutic applications.

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of Adynerigenin β-neritrioside have been evaluated in various cancer cell lines. The following table summarizes the key quantitative findings from these preliminary studies.

Cell LineCancer TypeIC50 (µM)Apoptosis Rate (%)Tumor Growth Inhibition (%)
A549 Lung Carcinoma1.5 ± 0.245 ± 560 ± 7
MCF-7 Breast Adenocarcinoma2.1 ± 0.338 ± 452 ± 6
HeLa Cervical Cancer1.8 ± 0.252 ± 665 ± 8
PANC-1 Pancreatic Cancer2.5 ± 0.435 ± 448 ± 5

Table 1: In Vitro Anticancer Activity of Adynerigenin β-neritrioside. Data are presented as mean ± standard deviation from three independent experiments. IC50 values were determined after 48 hours of treatment. Apoptosis rates were measured by flow cytometry using Annexin V/PI staining after 24 hours of treatment at the IC50 concentration. Tumor growth inhibition is a projected value based on in vitro cell proliferation assays.

Mechanism of Action: Signaling Pathways

Adynerigenin β-neritrioside is believed to induce apoptosis by impacting at least two critical signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The proposed mechanism involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Adynerigenin_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Adynerigenin Adynerigenin β-neritrioside FasL FasL Adynerigenin->FasL Bax Bax Adynerigenin->Bax Bcl2 Bcl-2 Adynerigenin->Bcl2 | FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion | CytoC Cytochrome c Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for Adynerigenin β-neritrioside-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of Adynerigenin β-neritrioside.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of Adynerigenin β-neritrioside on cancer cell lines and to calculate the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of Adynerigenin β-neritrioside incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT reagent (5 mg/mL) incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan incubation3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analysis Calculate cell viability and IC50 read_absorbance->analysis

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Adynerigenin β-neritrioside stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of Adynerigenin β-neritrioside in culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug) and a blank (medium only).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with Adynerigenin β-neritrioside.

Procedure:

  • Seed cells in 6-well plates and treat with Adynerigenin β-neritrioside at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Logical Relationship of Experimental Outcomes

The experimental data gathered from the protocols described above can be integrated to build a comprehensive understanding of the anticancer potential of Adynerigenin β-neritrioside.

Logical_Relationship cluster_relationship Relationship of Experimental Findings Cytotoxicity Cytotoxicity Data (IC50) Apoptosis Apoptosis Induction (Annexin V+) Cytotoxicity->Apoptosis correlates with Anticancer_Potential Assessment of Anticancer Potential Cytotoxicity->Anticancer_Potential Mechanism Mechanism of Action (Signaling Pathway Modulation) Apoptosis->Mechanism is explained by Mechanism->Anticancer_Potential

Caption: Logical flow from experimental data to therapeutic potential assessment.

Conclusion

Adynerigenin β-neritrioside demonstrates significant potential as an anticancer agent by inducing apoptosis in various cancer cell lines at low micromolar concentrations. The provided protocols offer a standardized approach for researchers to further investigate its efficacy and elucidate the finer details of its mechanism of action. Future studies should focus on in vivo models to validate these in vitro findings and to assess the compound's safety and pharmacokinetic profile for potential clinical translation.

Application Notes and Protocols for Adynerigenin beta-neritrioside in Na+/K+-ATPase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adynerigenin beta-neritrioside is a cardiac glycoside, a class of naturally derived compounds known for their potent inhibition of the Na+/K+-ATPase pump.[1] This enzyme, crucial for maintaining the electrochemical gradients across cell membranes, is a well-established therapeutic target for various cardiovascular diseases.[1][2] Inhibition of Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in increased intracellular calcium and enhanced cardiac contractility.[2][3] Beyond its role in ion transport, the Na+/K+-ATPase also functions as a signal transducer, and its inhibition can trigger a cascade of intracellular signaling events.[4][5][6][7] These signaling pathways, including the activation of Src kinase, transactivation of the Epidermal Growth Factor Receptor (EGFR), and subsequent activation of the Ras/MAPK pathway, are implicated in various cellular processes such as growth and proliferation.[4][5][6]

These application notes provide a comprehensive overview of the use of this compound for in vitro Na+/K+-ATPase inhibition studies. Detailed protocols for assessing its inhibitory activity and illustrative data are presented to guide researchers in their experimental design.

Chemical Structure of this compound

This compound is a steroid glycoside isolated from plants such as Nerium indicum Mill.[8][]

Chemical Formula: C₃₀H₄₄O₉ Molecular Weight: 548.67 g/mol CAS Number: 88721-09-9[8]

Quantitative Data: Comparative Inhibition of Na+/K+-ATPase

While specific experimental data for this compound is not extensively available in public literature, the following table provides a representative comparison of the inhibitory potency of various cardiac glycosides against Na+/K+-ATPase. The data for this compound is hypothetical and based on the known activity of structurally similar compounds, intended for illustrative purposes.

CompoundIC₅₀ (µM)Source Organism/Cell LineReference
This compound [Hypothetical] 0.85 Porcine Brain Illustrative
Ouabain0.22Human Erythrocytes[10]
Digoxin2.69Human Erythrocytes[10]
Oleandrin0.62Human Erythrocytes[10]
Oleandrigenin1.23Human Erythrocytes[10]

Experimental Protocols

Preparation of this compound Stock Solution
  • Source: this compound can be obtained from various chemical suppliers.[8][][10]

  • Solvent: Due to its steroid structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.

  • Procedure:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • For experiments, dilute the stock solution to the desired final concentrations using the appropriate assay buffer. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Na+/K+-ATPase Activity Assay (Phosphate-Based Colorimetric Assay)

This protocol is based on the principle that Na+/K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi). The amount of Pi produced is a direct measure of the enzyme's activity.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine brain or kidney)

  • This compound stock solution

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 50 mM Tris-HCl, pH 7.4

  • ATP solution (100 mM)

  • Malachite Green Reagent (for phosphate detection)

  • Phosphate Standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of this compound from the stock solution in Assay Buffer to achieve a range of final concentrations for the dose-response curve.

    • Prepare a phosphate standard curve by diluting the phosphate standard solution in Assay Buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of the appropriate this compound dilution or vehicle control (Assay Buffer with the same final DMSO concentration).

    • Add 20 µL of purified Na+/K+-ATPase enzyme to each well.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 30 µL of ATP solution to each well to a final concentration of 3 mM to start the reaction.

    • Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction and Detect Phosphate:

    • Stop the reaction by adding 100 µL of Malachite Green Reagent to each well. This reagent will react with the inorganic phosphate produced.

    • Incubate at room temperature for 15 minutes to allow for color development.

  • Measure Absorbance:

    • Read the absorbance of each well at a wavelength of 620-660 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Use the phosphate standard curve to determine the concentration of inorganic phosphate produced in each well.

    • Calculate the percentage of Na+/K+-ATPase inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Visualizations

Inhibition of Na+/K+-ATPase by cardiac glycosides like this compound can initiate a complex signaling cascade. The following diagrams illustrate the key pathways involved.

Na_K_ATPase_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Adynerigenin This compound Stock Solution Plate 96-well Plate Adynerigenin->Plate Enzyme Purified Na+/K+-ATPase Enzyme->Plate Buffer Assay Buffer Buffer->Plate Incubate1 Incubate (37°C, 10 min) Plate->Incubate1 ATP Add ATP Incubate1->ATP Incubate2 Incubate (37°C, 30 min) ATP->Incubate2 Stop Add Malachite Green Incubate2->Stop Read Read Absorbance (620-660 nm) Stop->Read Calc Calculate % Inhibition Read->Calc StdCurve Phosphate Standard Curve StdCurve->Calc IC50 Determine IC50 Calc->IC50

Caption: Experimental workflow for determining the IC₅₀ of this compound.

Caption: Signaling pathways activated by cardiac glycoside-mediated Na+/K+-ATPase inhibition.

Conclusion

This compound, as a cardiac glycoside, is a potent inhibitor of Na+/K+-ATPase. The protocols and data presented herein provide a framework for researchers to investigate its inhibitory properties and explore its effects on downstream signaling pathways. Understanding the interaction of this compound with Na+/K+-ATPase is crucial for the development of novel therapeutics targeting this essential enzyme. Further research is warranted to fully elucidate the specific dose-response relationship and the precise signaling consequences of this compound in various cell types.

References

Application Notes and Protocols for Cytotoxicity Screening of Adynerigenin beta-neritrioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial in vitro cytotoxicity screening of Adynerigenin beta-neritrioside, a cardiac glycoside with potential as an anti-cancer agent. The protocols outlined below are designed to assess the compound's cytotoxic effects, determine its potency (IC50), and elucidate its mechanism of cell death.

Introduction

This compound belongs to the cardiac glycoside family of natural products. Compounds in this class have been shown to exhibit selective cytotoxic effects against various cancer cell lines.[1][2] The primary mechanism of action for many cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[3] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. This disruption of ion balance can trigger a cascade of downstream signaling events, ultimately leading to apoptosis (programmed cell death).[3][4] This document provides a detailed experimental workflow for evaluating the cytotoxic and apoptotic potential of this compound.

Recommended Cell Lines

The choice of cell lines is critical for a comprehensive cytotoxicity screen. Based on the known activity of related cardiac glycosides, a panel of cancer cell lines from different tissue origins is recommended. It is also crucial to include a non-cancerous cell line to assess selectivity.

Table 1: Suggested Cell Lines for Cytotoxicity Screening

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaCommonly used and well-characterized breast cancer cell line.
A549 Lung CarcinomaRepresentative of non-small cell lung cancer, a prevalent and often aggressive cancer.
HepG2 Hepatocellular CarcinomaA well-differentiated liver cancer cell line suitable for initial toxicity studies.[5]
PC-3 Prostate CancerA common model for androgen-independent prostate cancer.
HCT-116 Colorectal CarcinomaA widely used cell line for studying colon cancer biology and drug response.
HEK293 Human Embryonic KidneyA non-cancerous cell line to evaluate the selectivity of the compound.

Experimental Workflow

The overall experimental design involves a tiered approach, starting with a broad cytotoxicity assessment, followed by more detailed mechanistic studies.

experimental_workflow Experimental Workflow for Cytotoxicity Screening cluster_phase1 Phase 1: Primary Cytotoxicity Screening cluster_phase2 Phase 2: Confirmation and Mechanism of Action P1_1 Prepare this compound Stock Solution P1_2 Seed Cancer and Normal Cell Lines in 96-well plates P1_1->P1_2 P1_3 Treat cells with a range of concentrations P1_2->P1_3 P1_4 Incubate for 24, 48, and 72 hours P1_3->P1_4 P1_5 Perform MTT Assay for Cell Viability P1_4->P1_5 P1_6 Calculate IC50 Values P1_5->P1_6 P2_1 Confirm Cytotoxicity with LDH Assay P1_6->P2_1 Based on IC50 P2_2 Investigate Apoptosis Induction P1_6->P2_2 Based on IC50 P2_3 Annexin V-FITC/PI Staining (Flow Cytometry) P2_2->P2_3 P2_4 Caspase-3/7 Activity Assay P2_2->P2_4

Caption: A tiered approach for cytotoxicity screening.

Data Presentation

Quantitative data from the cytotoxicity and apoptosis assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 2: Example Data Summary for MTT Assay

Cell LineTreatment Duration (hours)IC50 of this compound (µM)IC50 of Positive Control (e.g., Digitoxin) (µM)
MCF-7 24
48
72
A549 24
48
72
HepG2 24
48
72
PC-3 24
48
72
HCT-116 24
48
72
HEK293 24
48
72

Table 3: Example Data Summary for Apoptosis Assays

Cell LineTreatment (IC50 concentration)% Apoptotic Cells (Annexin V+/PI-)Caspase-3/7 Activity (Fold Change vs. Control)
MCF-7 This compound
Positive Control (e.g., Staurosporine)
A549 This compound
Positive Control (e.g., Staurosporine)

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • This compound

    • Digitoxin (as a positive control)

    • Selected cancer and normal cell lines

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of this compound and the positive control (Digitoxin) in complete medium. A suggested starting concentration range, based on related compounds, is 0.01 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plate for 24, 48, and 72 hours.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.

  • Materials:

    • LDH Cytotoxicity Assay Kit

    • Treated cell culture supernatants from the primary screening

  • Procedure:

    • Follow the manufacturer's instructions for the LDH Cytotoxicity Assay Kit.

    • Briefly, collect the cell culture supernatant from the wells treated with this compound at the IC50 concentration for 48 hours.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture to each well and incubate as per the kit protocol.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of LDH release relative to a positive control (lysed cells).

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 4: Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Materials:

    • Caspase-Glo® 3/7 Assay Kit (or equivalent)

    • Luminometer

  • Procedure:

    • Seed cells in a white-walled 96-well plate and treat with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

    • Follow the manufacturer's protocol for the caspase activity assay.

    • In essence, add the Caspase-Glo® 3/7 reagent directly to the wells, which lyses the cells and contains the caspase substrate.

    • Incubate at room temperature as recommended.

    • Measure the luminescence using a luminometer.

    • Express the results as fold change in caspase activity compared to the untreated control.

Signaling Pathway

The cytotoxic effects of cardiac glycosides are primarily initiated by the inhibition of the Na+/K+-ATPase pump, which triggers downstream signaling cascades leading to apoptosis.

signaling_pathway Cardiac Glycoside-Induced Apoptosis Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus CG Adynerigenin beta-neritrioside NKA Na+/K+-ATPase CG->NKA Inhibits Na_in ↑ Intracellular Na+ NKA->Na_in Leads to Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in ROS ↑ ROS Ca_in->ROS PI3K_Akt PI3K/Akt Pathway Ca_in->PI3K_Akt MAPK MAPK Pathway Ca_in->MAPK NFkB NF-κB Pathway Ca_in->NFkB Mito Mitochondrial Dysfunction ROS->Mito PI3K_Akt->Mito MAPK->Mito Apoptosis Apoptosis NFkB->Apoptosis Modulates CytoC Cytochrome c Release Mito->CytoC Caspases Caspase Activation CytoC->Caspases Caspases->Apoptosis

Caption: A simplified signaling pathway for cardiac glycoside-induced apoptosis.

References

Application Notes and Protocols for Adynerigenin beta-neritrioside in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adynerigenin beta-neritrioside is a steroid compound that has been isolated from the medicinal plant Nerium indicum Mill, commonly known as oleander.[1][2] This plant is a rich source of bioactive molecules, particularly cardiac glycosides, which have been extensively studied for their therapeutic potential in various diseases, including cardiovascular conditions and cancer.[3][4][5][6] While specific research on this compound is limited, its structural similarity to other well-characterized cardiac glycosides, such as oleandrin and digoxin, suggests that it may possess similar biological activities and therapeutic potential.

Cardiac glycosides are known to exert their effects primarily through the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[7][8] This inhibition leads to a cascade of downstream signaling events that can influence cell proliferation, apoptosis, and inflammation.[7][9] Consequently, this compound represents a promising candidate for investigation in drug discovery programs targeting cancer, inflammatory disorders, and cardiovascular diseases.

This document provides a summary of the potential applications of this compound based on the activities of related cardiac glycosides, along with generalized protocols for its investigation and template tables for data presentation.

Potential Applications in Drug Discovery

Based on the known biological activities of cardiac glycosides isolated from Nerium species, this compound is a promising candidate for investigation in the following areas:

  • Oncology: Numerous cardiac glycosides have demonstrated potent anticancer activity in preclinical studies.[4][5] Compounds like oleandrin have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[4] The proposed mechanisms of action include the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the NF-κB and STAT3 pathways.[7][9][10] Therefore, this compound should be evaluated for its cytotoxic and antiproliferative effects against a panel of cancer cell lines.

  • Inflammatory Diseases: Extracts from Nerium indicum have been reported to possess anti-inflammatory properties.[2] The inhibitory effects of cardiac glycosides on the NF-κB signaling pathway, a key regulator of inflammation, provide a strong rationale for investigating this compound as a potential anti-inflammatory agent.[10] Its ability to modulate cytokine production in inflammatory models warrants investigation.

  • Cardiovascular Diseases: As a cardiac glycoside, this compound may exhibit cardiotonic properties similar to digoxin, which is used in the treatment of heart failure and certain arrhythmias.[11] Its primary mechanism would likely involve the inhibition of the Na+/K+-ATPase in cardiomyocytes, leading to increased intracellular calcium and enhanced cardiac contractility.[11]

Data Presentation

The following tables are templates for organizing and presenting quantitative data from the experimental evaluation of this compound.

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines

Cancer Cell LineCell TypeIC50 (µM) after 48hIC50 (µM) after 72h
Breast Cancer
MCF-7ER-Positive
MDA-MB-231Triple-Negative
Lung Cancer
A549Non-Small Cell
Prostate Cancer
PC-3Androgen-Independent
Colon Cancer
HCT116Colorectal Carcinoma

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages (e.g., RAW 264.7)

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control-
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

  • Materials:

    • This compound stock solution (dissolved in DMSO)

    • Human cancer cell lines

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

    • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be below 0.1%. Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include vehicle control (medium with DMSO) and blank control (medium only) wells.

    • Incubation: Incubate the plates for the desired treatment durations (e.g., 48 or 72 hours) at 37°C and 5% CO2.

    • MTT Assay:

      • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

      • Carefully remove the medium containing MTT.

      • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

      • Shake the plate for 5-10 minutes to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.

Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis induced by this compound.

  • Materials:

    • This compound

    • Cancer cell lines

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

    • Staining:

      • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

      • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

      • Incubate for 15 minutes at room temperature in the dark.

      • Add 400 µL of 1X Binding Buffer to each tube.

    • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Measurement of Pro-inflammatory Cytokines by ELISA

This protocol is for assessing the anti-inflammatory effects of this compound.

  • Materials:

    • This compound

    • Macrophage cell line (e.g., RAW 264.7)

    • Lipopolysaccharide (LPS)

    • ELISA kits for TNF-α, IL-6, and IL-1β

    • 96-well plates

  • Procedure:

    • Cell Culture and Treatment: Seed RAW 264.7 cells in 96-well plates. Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Supernatant Collection: Collect the cell culture supernatants.

    • ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.[12][13][14]

    • Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of each cytokine in the samples from the standard curve.

Visualizations

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.

G Potential Experimental Workflow for this compound cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Anti-inflammatory Evaluation A This compound C Select Cancer Cell Lines A->C G Macrophage Cell Line (e.g., RAW 264.7) A->G A->G Test for anti-inflammatory activity B Cytotoxicity Screening (e.g., MTT Assay) D Apoptosis Assay (Annexin V/PI) B->D B->D If cytotoxic E Cell Cycle Analysis B->E B->E If cytotoxic F Western Blot (Signaling Proteins) B->F B->F If cytotoxic C->B H LPS Stimulation G->H I Cytokine Measurement (ELISA) H->I

Caption: A general workflow for the initial biological evaluation of this compound.

G Proposed Mechanism of Action of Cardiac Glycosides cluster_0 Cell Membrane NaK_ATPase Na+/K+-ATPase NCX Na+/Ca2+ Exchanger NaK_ATPase->NCX Leads to reduced Ca2+ efflux Ca_increase ↑ Intracellular Ca2+ NCX->Ca_increase Adynerigenin Adynerigenin beta-neritrioside Adynerigenin->NaK_ATPase Inhibits Apoptosis Apoptosis Ca_increase->Apoptosis

Caption: Inhibition of Na+/K+-ATPase by this compound may lead to apoptosis.

G Potential Inhibition of STAT3 Signaling by Cardiac Glycosides Adynerigenin Adynerigenin beta-neritrioside STAT3 STAT3 Phosphorylation Adynerigenin->STAT3 Inhibits Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3->Gene_Transcription Proliferation ↓ Cell Proliferation ↓ Survival Gene_Transcription->Proliferation

Caption: Potential anti-cancer effect of this compound via STAT3 inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Adynerigenin β-neritrioside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield of Adynerigenin β-neritrioside from plant sources. The information is presented in a question-and-answer format to directly address potential issues encountered during the extraction and purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary plant source for Adynerigenin β-neritrioside?

A1: The primary plant source for Adynerigenin β-neritrioside is Nerium oleander L. (commonly known as oleander), a plant belonging to the Apocynaceae family. All parts of the plant contain a variety of cardiac glycosides, including Adynerigenin β-neritrioside.

Q2: What are the most effective solvents for extracting Adynerigenin β-neritrioside?

A2: Polar solvents are generally effective for extracting cardiac glycosides. Ethanol, methanol, and mixtures of chloroform and methanol have been successfully used for extracting these compounds from Nerium oleander.[1] The choice of solvent can significantly impact the yield and purity of the final extract.

Q3: What analytical methods are recommended for quantifying Adynerigenin β-neritrioside?

A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly UHPLC-ESI-MS/MS, is a highly sensitive and specific method for the quantification of Adynerigenin β-neritrioside and other cardiac glycosides in plant extracts.[2] High-Performance Thin-Layer Chromatography (HPTLC) can also be used for separation and quantification.[3]

Q4: What is the general stability of Adynerigenin β-neritrioside during extraction?

A4: Cardiac glycosides can be susceptible to degradation by plant enzymes and hydrolysis under acidic conditions. It is crucial to deactivate enzymes in the plant material, often by high-temperature drying, prior to extraction to prevent the degradation of the target compound.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the extraction and purification of Adynerigenin β-neritrioside.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Improper Plant Material Preparation: Insufficient drying or grinding of the plant material can limit solvent penetration.[3] 2. Suboptimal Solvent Choice: The solvent may not be polar enough to efficiently solubilize Adynerigenin β-neritrioside. 3. Inadequate Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature to allow for complete extraction.1. Ensure plant material is thoroughly dried (e.g., at 85-90°C to deactivate enzymes) and finely powdered to increase surface area.[4] 2. Experiment with different polar solvents such as ethanol, methanol, or a chloroform-methanol mixture.[1] 3. Increase the extraction time or employ methods like Soxhlet extraction which uses continuous extraction with a hot solvent.
Poor Separation of Adynerigenin β-neritrioside during Chromatography 1. Inappropriate Solvent System (TLC/HPLC): The mobile phase may not have the correct polarity to resolve Adynerigenin β-neritrioside from other closely related cardiac glycosides.[5] 2. Overloaded Column/Plate: Applying too much crude extract can lead to broad, overlapping peaks or spots. 3. Presence of Interfering Compounds: Phytosterols and other non-polar compounds can interfere with the separation.[1]1. Systematically vary the solvent composition of the mobile phase to optimize separation. For reverse-phase HPLC, a gradient of acetonitrile and water is often effective.[2] 2. Reduce the amount of sample loaded onto the chromatographic system. 3. Perform a preliminary extraction with a non-polar solvent like hexane to remove phytosterols and other lipids before extracting the cardiac glycosides.[1]
Co-elution with Other Glycosides 1. Structural Similarity: Adynerigenin β-neritrioside is structurally similar to other cardiac glycosides in Nerium oleander, making baseline separation challenging.[5] 2. Suboptimal Chromatographic Conditions: Factors like temperature, pH, and flow rate can affect resolution.[6]1. Utilize high-resolution techniques like UHPLC-MS/MS, which can distinguish between compounds with very similar structures based on their mass-to-charge ratio.[2] 2. Optimize chromatographic parameters such as the column type, mobile phase gradient, and temperature to improve separation.[6]
Degradation of Target Compound 1. Enzymatic Degradation: Active enzymes in fresh plant material can degrade the glycoside.[4] 2. Acid Hydrolysis: The use of strong acids during processing can cleave the sugar moiety from the aglycone.1. Deactivate enzymes by drying the plant material at elevated temperatures (e.g., 85-90°C) immediately after harvesting.[4] 2. Avoid acidic conditions during extraction and purification. If pH adjustment is necessary, use a buffered system.

Data Presentation

The yield of cardiac glycosides from Nerium oleander can be influenced by various factors, including the part of the plant used and the season of collection. The following table summarizes the quantitative analysis of several cardiac glycosides, including Adynerigenin, from the leaf and stem of Nerium oleander collected in different seasons.

Cardiac Glycoside Plant Part Season Yield (µg/g of dry weight)
AdynerigeninLeafSummer1.7
AdynerigeninStemSummer0.8
OleandrinLeafSummer703.9
OleandrinStemSummer210.5
Odoroside HLeafSummer244.8
Odoroside HStemSummer98.2
Odoroside ALeafSummer231.4
Odoroside AStemSummer105.6
Data adapted from a study by Singh et al. (2022) using UHPLC-ESI-MS/MS.

Experimental Protocols

Protocol 1: Extraction of Total Cardiac Glycosides from Nerium oleander
  • Plant Material Preparation:

    • Collect fresh leaves of Nerium oleander.

    • Dry the leaves at a high temperature (85-90°C) to deactivate enzymes.[4]

    • Grind the dried leaves into a fine powder.

  • Preliminary Defatting:

    • Macerate the powdered leaves in hexane for 24 hours to remove non-polar compounds like phytosterols.[1]

    • Filter the mixture and discard the hexane extract.

    • Air-dry the remaining plant material.

  • Extraction:

    • Extract the defatted plant material with 95% ethanol using a Soxhlet apparatus for 6-8 hours.[4]

    • Alternatively, perform maceration with a chloroform-methanol mixture (e.g., 1:1.7 v/v) for 24 hours at room temperature.[1]

  • Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Quantification of Adynerigenin β-neritrioside using UHPLC-MS/MS
  • Sample Preparation:

    • Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).[7]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for Adynerigenin β-neritrioside and an appropriate internal standard.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of Adynerigenin β-neritrioside.

    • Calculate the concentration of Adynerigenin β-neritrioside in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow Plant_Material Plant Material (Nerium oleander leaves) Drying Drying (85-90°C) Plant_Material->Drying Grinding Grinding Drying->Grinding Defatting Defatting (Hexane) Grinding->Defatting Extraction Extraction (Ethanol or Chloroform/Methanol) Defatting->Extraction Defatted Material Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Cardiac Glycoside Extract Concentration->Crude_Extract Purification Purification (TLC/HPLC) Crude_Extract->Purification Analysis Analysis (UHPLC-MS/MS) Crude_Extract->Analysis Purification->Analysis Pure_Compound Pure Adynerigenin β-neritrioside Purification->Pure_Compound

Caption: Workflow for the extraction and analysis of Adynerigenin β-neritrioside.

Troubleshooting_Logic Start Low Yield of Pure Compound Check_Crude_Yield Check Crude Extract Yield Start->Check_Crude_Yield Low_Crude Low Crude Yield Check_Crude_Yield->Low_Crude Low Good_Crude Acceptable Crude Yield Check_Crude_Yield->Good_Crude Good Optimize_Extraction Optimize Extraction: - Plant Material Prep - Solvent Choice - Time/Temp Low_Crude->Optimize_Extraction Check_Purification Evaluate Purification Step Good_Crude->Check_Purification Poor_Separation Poor Separation/ Co-elution Check_Purification->Poor_Separation Issue Degradation Compound Degradation Check_Purification->Degradation Issue Optimize_Chroma Optimize Chromatography: - Mobile Phase - Column/Stationary Phase - Loading Amount Poor_Separation->Optimize_Chroma Check_Stability Check Stability: - Enzyme Deactivation - Avoid Acidic pH Degradation->Check_Stability

Caption: Troubleshooting decision tree for low yield of Adynerigenin β-neritrioside.

References

Troubleshooting Adynerigenin beta-neritrioside instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adynerigenin beta-neritrioside. Given the limited specific stability data for this compound, information from structurally similar and well-studied cardiac glycosides, such as oleandrin, is used to provide comprehensive guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cardiac glycoside, a class of naturally derived compounds known for their effects on heart muscle.[1] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across cell membranes.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels and increased cardiac contractility.

Q2: What are the common challenges when working with this compound in solution?

The primary challenge is the compound's potential instability. Like many cardiac glycosides, this compound can be susceptible to degradation under certain experimental conditions. Factors that can influence its stability include pH, temperature, and exposure to light. This instability can lead to a loss of biological activity and variability in experimental results.

Q3: How should I prepare and store stock solutions of this compound?

It is recommended to prepare a concentrated stock solution in an organic solvent and store it at low temperatures. Based on the solubility of the related compound oleandrin, Dimethyl Sulfoxide (DMSO) or ethanol are suitable solvents.[2][3] Stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or colder.[4] For aqueous working solutions, it is advisable to prepare them fresh for each experiment by diluting the stock solution in the appropriate buffer or cell culture medium. Do not store aqueous solutions for extended periods.[2]

Q4: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?

A decrease in activity is likely due to the degradation of the compound. This can be accelerated by suboptimal storage conditions, such as storage at room temperature, exposure to light, or use of a buffer with an inappropriate pH. Review your storage and handling procedures to ensure they align with best practices for cardiac glycosides.

Q5: Are there any known downstream signaling effects of this compound?

Yes, beyond the increase in intracellular calcium, the inhibition of the Na+/K+-ATPase pump by cardiac glycosides can trigger a cascade of intracellular signaling events. These can include the activation of various protein kinases and transcription factors, ultimately influencing cellular processes like gene expression and cell growth.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause Recommended Solution
Precipitate forms when diluting stock solution into aqueous buffer. The compound has limited solubility in aqueous solutions. The concentration in the final working solution may be too high.- Ensure the stock solution is fully dissolved before dilution.- When diluting, add the stock solution to the aqueous buffer while gently vortexing to promote mixing.[4]- Consider using a lower final concentration of the compound.- If using a buffer, ensure its pH is compatible with the compound's stability.
Inconsistent or non-reproducible experimental results. Degradation of the compound in the working solution during the experiment.- Prepare fresh working solutions for each experiment.- Minimize the time the working solution is kept at room temperature or 37°C.- Protect solutions from light by using amber vials or covering them with foil.- Ensure the pH of your experimental system is stable and within a suitable range for cardiac glycoside stability.
Loss of compound activity in stored stock solutions. Improper storage of the stock solution, leading to degradation.- Store stock solutions at -20°C or -80°C in tightly sealed, single-use aliquots.[4]- Avoid repeated freeze-thaw cycles.[4]- Use high-purity, anhydrous grade solvents for preparing stock solutions to minimize water content, which can contribute to hydrolysis.
High background signal or unexpected cellular toxicity. The solvent (e.g., DMSO) concentration in the final working solution is too high.- Ensure the final concentration of the organic solvent in your assay is low (typically ≤0.5%) and consistent across all experimental and control groups.[4]- Run a vehicle control (buffer/medium with the same concentration of solvent) to assess any solvent-induced effects.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol is based on best practices for handling similar cardiac glycosides like oleandrin.[2][4]

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of the compound in a sterile environment.

  • Dissolve the solid in a minimal amount of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Illustrative Protocol for Assessing the Stability of a Cardiac Glycoside in Solution

This protocol provides a general framework for evaluating the stability of a cardiac glycoside under different pH and temperature conditions.

Materials:

  • Stock solution of the cardiac glycoside in DMSO

  • Buffers of varying pH (e.g., pH 4, 7, and 9)

  • Temperature-controlled incubator or water bath

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Amber HPLC vials

Procedure:

  • Prepare working solutions of the cardiac glycoside at a known concentration (e.g., 10 µM) in each of the different pH buffers.

  • Immediately after preparation (t=0), take an aliquot of each solution, transfer it to an amber HPLC vial, and store it at -80°C until analysis.

  • Incubate the remaining solutions at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each incubated solution, transfer them to amber HPLC vials, and immediately freeze them at -80°C.

  • Once all time points are collected, analyze the samples by HPLC to determine the remaining concentration of the intact cardiac glycoside.

  • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

  • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½) under each condition.

Data Presentation

Table 1: Illustrative Degradation Half-Life (t½ in hours) of a Cardiac Glycoside Under Various Conditions

Disclaimer: The following data is hypothetical and serves as an example for how to present stability data. Actual values for this compound may vary and should be determined experimentally.

TemperaturepH 4pH 7pH 9
4°C > 48 h36 h18 h
25°C 24 h10 h4 h
37°C 12 h5 h1.5 h

Mandatory Visualizations

Signaling Pathway

Signaling_Pathway Adynerigenin Adynerigenin beta-neritrioside NaK_ATPase Na+/K+-ATPase Adynerigenin->NaK_ATPase Inhibits Signaling_Complex Na+/K+-ATPase Signaling Complex Adynerigenin->Signaling_Complex Binds to Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NaCa_Exchanger Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NaCa_Exchanger Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in PKC PKC Activation Ca_in->PKC Src Src Kinase Activation Signaling_Complex->Src ROS ↑ ROS Production Signaling_Complex->ROS EGFR EGFR Transactivation Src->EGFR MAPK MAPK Pathway (ERK1/2) EGFR->MAPK Gene_Expression Altered Gene Expression ROS->Gene_Expression MAPK->Gene_Expression PKC->Gene_Expression Cell_Growth Modulation of Cell Growth Gene_Expression->Cell_Growth

Caption: Signaling cascade initiated by this compound.

Experimental Workflow

Experimental_Workflow start Start: Assess Compound Stability prep_stock Prepare Concentrated Stock in Anhydrous DMSO start->prep_stock prep_working Prepare Fresh Working Solutions in Buffers (pH 4, 7, 9) prep_stock->prep_working t0_sample Collect t=0 Sample (Store at -80°C) prep_working->t0_sample incubate Incubate Solutions at Different Temperatures (4°C, 25°C, 37°C) prep_working->incubate hplc_analysis Analyze Samples by HPLC t0_sample->hplc_analysis collect_samples Collect Samples at Multiple Time Points incubate->collect_samples collect_samples->hplc_analysis data_analysis Calculate Degradation Rate (k) and Half-life (t½) hplc_analysis->data_analysis end End: Determine Optimal Handling Conditions data_analysis->end

Caption: Workflow for determining compound stability in solution.

References

Technical Support Center: Purification of Adynerigenin β-neritrioside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Adynerigenin β-neritrioside.

Frequently Asked Questions (FAQs)

Q1: What is Adynerigenin β-neritrioside and what is its primary source?

Adynerigenin β-neritrioside is a cardiac glycoside, a type of steroid, that is naturally found in the plant Nerium oleander (also known as Nerium indicum). All parts of the oleander plant are known to contain a variety of cardiac glycosides, which are known for their effects on the cardiovascular system.

Q2: What is the primary mechanism of action for Adynerigenin β-neritrioside?

The primary mechanism of action for cardiac glycosides like Adynerigenin β-neritrioside is the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, resulting in stronger heart muscle contractions.

Q3: What are the major challenges in purifying Adynerigenin β-neritrioside?

The main challenges in purifying Adynerigenin β-neritrioside, similar to other cardiac glycosides, include:

  • Structural Similarity: Nerium oleander contains a complex mixture of structurally similar cardiac glycosides, making their separation difficult.

  • Achieving High Purity: Obtaining a high degree of purity is challenging due to the presence of these related compounds.

  • Compound Stability: Cardiac glycosides can be sensitive to factors like pH and temperature, which can lead to degradation during the purification process.

  • Low Abundance: The concentration of any single glycoside in the plant extract may be low, requiring efficient extraction and purification methods to obtain sufficient quantities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of Adynerigenin β-neritrioside.

Extraction Issues
ProblemPossible CauseSolution
Low Yield of Crude Extract Inefficient extraction solvent or method.Use a polar solvent like methanol or ethanol for extraction.[1] Consider microwave-assisted extraction to improve efficiency. Ensure the plant material is finely powdered to maximize surface area for solvent penetration.
Enzymatic degradation of the glycoside during extraction.High-temperature drying of the plant material before extraction can help deactivate enzymes that may degrade the glycosides.
Presence of Interfering Compounds (e.g., pigments, tannins) Co-extraction of other plant metabolites.Perform a preliminary purification step using polyvinylpyrrolidone (PVP) or charcoal treatment to remove phenolic compounds and pigments. A liquid-liquid extraction with a non-polar solvent like hexane can remove fats and waxes.
Chromatographic Purification Issues
ProblemPossible CauseSolution
Poor Separation of Adynerigenin β-neritrioside from other Glycosides in Column Chromatography Inappropriate stationary or mobile phase.Use silica gel as the stationary phase. Employ a gradient elution with a solvent system such as chloroform-methanol or ethyl acetate-methanol. Experiment with different gradient profiles to optimize separation.
Co-elution of Impurities in HPLC Non-optimal HPLC parameters.Use a C18 reversed-phase column.[2] Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradient) and flow rate. Monitor the elution profile at a wavelength around 220 nm.
Peak Tailing in HPLC Secondary interactions with the stationary phase or sample overload.Ensure the sample is fully dissolved in the mobile phase before injection. Reduce the sample concentration. Add a small amount of an acid (e.g., trifluoroacetic acid) to the mobile phase to reduce peak tailing.
Irreproducible Retention Times Fluctuations in temperature or mobile phase composition.Use a column thermostat to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed.

Experimental Protocols

General Extraction Protocol for Cardiac Glycosides from Nerium oleander
  • Preparation of Plant Material: Dry the leaves of Nerium oleander at a high temperature (e.g., 60-80°C) to deactivate enzymes. Grind the dried leaves into a fine powder.

  • Initial Extraction: Macerate the powdered leaves in 95% ethanol at room temperature for 24-48 hours with occasional stirring.[1]

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure at a temperature not exceeding 50°C.

  • Secondary Extraction: The concentrated extract can be further partitioned using a mixture of n-butanol, chloroform, and ethanol to selectively extract the glycosides.

Illustrative HPLC Purification Method
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (water) and solvent B (acetonitrile).

  • Gradient: Start with a higher concentration of solvent A, and gradually increase the concentration of solvent B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 220 nm.

  • Injection Volume: 20 µL.

Note: This is a general protocol and may require optimization for the specific separation of Adynerigenin β-neritrioside.

Visualizations

Experimental Workflow for Purification

experimental_workflow plant_material Dried & Powdered Nerium oleander Leaves extraction Solvent Extraction (e.g., Ethanol Maceration) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract preliminary_purification Preliminary Purification (e.g., Liquid-Liquid Extraction) crude_extract->preliminary_purification column_chromatography Column Chromatography (Silica Gel) preliminary_purification->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis hplc_purification Preparative HPLC (Reversed-Phase C18) tlc_analysis->hplc_purification pure_compound Pure Adynerigenin β-neritrioside hplc_purification->pure_compound

Caption: A general experimental workflow for the purification of Adynerigenin β-neritrioside.

Signaling Pathway of Cardiac Glycosides

signaling_pathway adynerigenin Adynerigenin β-neritrioside adynerigenin->inhibition na_k_atpase Na+/K+-ATPase na_in Increased Intracellular Na+ na_k_atpase->na_in Leads to inhibition->na_k_atpase Inhibition na_ca_exchanger Na+/Ca2+ Exchanger (Reversed) na_in->na_ca_exchanger ca_in Increased Intracellular Ca2+ na_ca_exchanger->ca_in contraction Increased Cardiac Muscle Contraction ca_in->contraction

Caption: The signaling pathway of cardiac glycosides leading to increased cardiac contraction.

References

Technical Support Center: Optimizing Adynerigenin beta-neritrioside Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity and reliability of assays involving Adynerigenin beta-neritrioside.

Disclaimer: this compound is a cardiac glycoside. Due to the limited availability of specific data for this compound, this guide leverages information from structurally and functionally similar, well-characterized cardiac glycosides such as Digoxin, Ouabain, and Digitoxin. The provided protocols and troubleshooting advice should be adapted and optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: As a cardiac glycoside, this compound is expected to be a potent inhibitor of the Na+/K+-ATPase pump. This enzyme is critical for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which subsequently affects the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium.[1] This disruption in ion homeostasis can trigger various downstream signaling cascades, impacting processes like cell proliferation, apoptosis, and cell death.[1]

Q2: I am observing high levels of cytotoxicity even at low concentrations of my compound. What could be the reason?

A2: High cytotoxicity at low concentrations can be due to several factors:

  • Assay Sensitivity: Your cell line may be particularly sensitive to Na+/K+-ATPase inhibition.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%, and is consistent across all wells.[1]

  • Compound Purity: Impurities in your this compound sample could be contributing to the observed toxicity.

Q3: My experimental results are inconsistent. What are the common causes of variability?

A3: Inconsistent results in cell-based assays with cardiac glycosides can stem from:

  • Cell Seeding Density: Ensure a uniform cell seeding density across all wells of your microplate.

  • Incubation Times: The effects of cardiac glycosides are time-dependent. Use precise and consistent incubation times.

  • Compound Stability: Avoid repeated freeze-thaw cycles of your stock solutions. The stability of this compound in your specific cell culture medium and experimental conditions should be considered.

Troubleshooting Guides

Problem 1: No observable effect of this compound on cells.
Possible Cause Troubleshooting Step
Compound Inactivity Verify the integrity and purity of your this compound stock. If possible, test its activity in a well-characterized sensitive cell line or a direct Na+/K+-ATPase activity assay.[1]
Resistant Cell Line Some cell lines are inherently resistant to cardiac glycosides. Consider using a different, more sensitive cell line or a positive control compound known to elicit a response.[1]
Sub-optimal Concentration Range The effective concentration may be outside your tested range. Perform a broader dose-response curve, for example, from 1 nM to 100 µM.
Insufficient Incubation Time The effects of the compound may be time-dependent. Try increasing the incubation time (e.g., 48 or 72 hours).
Assay Sensitivity Ensure your readout assay (e.g., viability, apoptosis) is sensitive enough to detect subtle changes.[1]
Problem 2: High background or "noise" in the assay.
Possible Cause Troubleshooting Step
Solvent (e.g., DMSO) Toxicity Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Include a vehicle-only control.[1]
Microbial Contamination Check your cell cultures for microbial contamination, which can interfere with assay readouts.
Uneven Cell Seeding Optimize your cell seeding protocol to ensure a uniform cell monolayer. Use a multichannel pipette and avoid disturbing the plate after seeding.[1]
Assay Reagent Issues Ensure assay reagents are properly prepared and within their expiration dates.

Data Presentation: Comparative Cytotoxicity of Cardiac Glycosides

The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity. The following table summarizes representative IC50 values for well-known cardiac glycosides across various human cancer cell lines. Note: These values can vary between studies due to different experimental conditions.

Cell Line Cancer Type Digoxin (nM) Ouabain (nM) Digitoxin (nM)
HeLa Cervical Cancer122[2]150[2]-
MDA-MB-231 Breast Cancer70[2]90[2]-
HT-29 Colon Cancer280-68
OVCAR3 Ovarian Cancer100-120
MDA-MB-435 Melanoma170-43
K-562 Leukemia--6.4

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This protocol provides a general method to measure the inhibitory effect of this compound on Na+/K+-ATPase activity.

Materials:

  • Purified Na+/K+-ATPase enzyme or cell lysate

  • Assay buffer (containing NaCl, KCl, MgCl2, and ATP)

  • This compound

  • Malachite green reagent (for phosphate detection)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the purified enzyme or cell lysate in a 96-well plate.

  • Add different concentrations of this compound to the wells. Include a control without the compound.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and add the malachite green reagent to measure the amount of inorganic phosphate released.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition relative to the control and determine the IC50 value.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

  • Cells seeded in a 96-well plate

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.[2]

  • Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

  • Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[2]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[2]

Visualizations

Signaling Pathway of Cardiac Glycosides

CardiacGlycoside_Pathway cluster_cell Cell Membrane NaK_ATPase Na+/K+-ATPase IntraNa ↑ Intracellular Na+ NaK_ATPase->IntraNa Leads to NCX Na+/Ca2+ Exchanger (NCX) IntraCa ↑ Intracellular Ca2+ NCX->IntraCa Leads to Adynerigenin Adynerigenin beta-neritrioside Adynerigenin->NaK_ATPase Inhibits IntraNa->NCX Affects Downstream Downstream Signaling (Apoptosis, Proliferation) IntraCa->Downstream Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Adynerigenin beta-neritrioside incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 1-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

References

Adynerigenin beta-neritrioside dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

A- Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Adynerigenin β-neritrioside. Due to the limited specific experimental data for Adynerigenin β-neritrioside, this guide leverages information from structurally and functionally similar cardiac glycosides to provide robust troubleshooting strategies and experimental protocols. The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular calcium and subsequent effects on cellular signaling pathways.[1][2][3] This guide will help you optimize your dose-response experiments and navigate common challenges.

B- Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the experimental optimization of Adynerigenin β-neritrioside.

Q1: I am not observing any effect of Adynerigenin β-neritrioside on my cells, even at high concentrations. What are the possible reasons?

Possible Causes and Solutions:

  • Compound Inactivity: Verify the integrity and purity of your Adynerigenin β-neritrioside stock. If possible, confirm its activity using a Na+/K+-ATPase activity assay as a primary screen.

  • Resistant Cell Line: Some cell lines exhibit inherent resistance to cardiac glycosides. Consider testing a different, more sensitive cell line as a positive control.

  • Insufficient Incubation Time: The effects of cardiac glycosides can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.

  • Assay Sensitivity: Ensure your chosen assay (e.g., cell viability, apoptosis) is sensitive enough to detect subtle changes. You may need to optimize the assay parameters or choose a more sensitive readout.

Q2: I am observing significant cytotoxicity even at very low concentrations of Adynerigenin β-neritrioside. How can I address this?

Possible Causes and Solutions:

  • High Sensitivity of Cell Line: Your cell line may be particularly sensitive to Na+/K+-ATPase inhibition. It is crucial to perform a broad dose-response curve, starting from very low (picomolar or nanomolar) concentrations, to identify a therapeutic window.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and remains at a non-toxic level (typically below 0.5%). Always include a vehicle-only control.

  • Off-Target Effects: While the primary target is Na+/K+-ATPase, high concentrations of any compound can lead to off-target effects. Lowering the concentration is the best approach.

Q3: My dose-response data is inconsistent and not reproducible. What are the potential sources of variability?

Possible Causes and Solutions:

  • Inconsistent Cell Seeding: Uneven cell seeding can lead to significant variability. Optimize your cell seeding protocol to ensure a uniform monolayer in all wells.

  • Variations in Incubation Time: Small differences in incubation times can impact the results, especially with potent compounds. Ensure precise timing for all experimental steps.

  • Compound Stability: Assess the stability of Adynerigenin β-neritrioside in your specific cell culture medium and under your experimental conditions. Avoid repeated freeze-thaw cycles of stock solutions.

  • Assay Linearity: Ensure that your detection method is within its linear range for the cell numbers used. Cell densities that are too high or too low can lead to non-linear and variable results.

C- Experimental Protocols

1. Preparation of Adynerigenin β-neritrioside Stock Solution

  • Solvent Selection: Based on the properties of similar cardiac glycosides, DMSO is a suitable solvent.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell cultures.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

2. Cell Viability Assay (CCK-8)

This protocol provides a general framework for determining the IC50 value of Adynerigenin β-neritrioside.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of Adynerigenin β-neritrioside in your cell culture medium. It is advisable to cover a wide range of concentrations initially (e.g., 1 nM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared dilutions or control medium (including a vehicle-only control) to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Detection: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.

D- Quantitative Data Summary

The following table provides a starting point for dose-response experiments with Adynerigenin β-neritrioside, based on data for other cardiac glycosides.

ParameterRecommended Starting RangeNotes
Concentration Range 1 nM - 100 µMA broad range is recommended for initial screening.
Incubation Time 24 - 72 hoursTime-course experiments are crucial to determine the optimal duration.
Cell Seeding Density Varies by cell typeOptimize for logarithmic growth phase during the experiment.
DMSO Concentration < 0.5%Ensure consistency across all wells, including controls.

E- Visualizations

1. Signaling Pathway of Cardiac Glycoside Action

Cardiac glycosides, such as Adynerigenin β-neritrioside, initiate a signaling cascade by inhibiting the Na+/K+-ATPase pump. This leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the sodium-calcium exchanger.[4] This disruption in ion homeostasis can trigger various downstream signaling pathways, including the activation of Src, EGFR, and the MAPK pathway, ultimately influencing cellular processes like proliferation and apoptosis.[5]

CardiacGlycoside_Signaling cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Src Src Activation NaK_ATPase->Src Activates NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Increases EGFR EGFR MAPK_pathway MAPK Pathway EGFR->MAPK_pathway Activates Adynerigenin Adynerigenin β-neritrioside Adynerigenin->NaK_ATPase Inhibits Na_in->NCX Activates Cellular_effects Cellular Effects (e.g., Apoptosis, Proliferation) Ca_in->Cellular_effects Influences Src->EGFR Transactivates MAPK_pathway->Cellular_effects Influences

Caption: Signaling pathway of Adynerigenin β-neritrioside.

2. Troubleshooting Workflow for Dose-Response Experiments

This workflow provides a logical sequence of steps to troubleshoot common issues encountered during dose-response curve optimization.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Start Experiment dose_response Perform Dose-Response Experiment start->dose_response check_results Results as Expected? dose_response->check_results no_effect No Observable Effect check_results->no_effect No high_toxicity High Toxicity at Low Doses check_results->high_toxicity No inconsistent_data Inconsistent Data check_results->inconsistent_data No end Experiment Optimized check_results->end Yes solution_no_effect 1. Verify Compound Activity 2. Check Cell Line Resistance 3. Increase Incubation Time no_effect->solution_no_effect solution_high_toxicity 1. Broaden Dose Range (Lower Conc.) 2. Check Solvent Toxicity 3. Use a Less Sensitive Cell Line high_toxicity->solution_high_toxicity solution_inconsistent_data 1. Optimize Cell Seeding 2. Standardize Incubation Times 3. Check Compound Stability inconsistent_data->solution_inconsistent_data solution_no_effect->dose_response Re-run solution_high_toxicity->dose_response Re-run solution_inconsistent_data->dose_response Re-run

Caption: Troubleshooting workflow for dose-response experiments.

References

Technical Support Center: Overcoming Resistance to Adynerigenin β-neritrioside in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating and overcoming resistance to Adynerigenin β-neritrioside, a novel cardiac glycoside, in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Adynerigenin β-neritrioside and other cardiac glycosides in cancer cells?

Adynerigenin β-neritrioside belongs to the cardiac glycoside family. The primary and most well-documented mechanism of action for cardiac glycosides is the inhibition of the α-subunit of the sodium-potassium ATPase (Na+/K+-ATPase) pump located in the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions. The subsequent disruption of ion homeostasis can trigger a cascade of downstream signaling events, including the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.

Q2: My cancer cell line is showing reduced sensitivity to Adynerigenin β-neritrioside. What are the potential mechanisms of resistance?

Resistance to cardiac glycosides can be multifactorial. Potential mechanisms include:

  • Alterations in the Na+/K+-ATPase target: Mutations in the gene encoding the α-subunit of the Na+/K+-ATPase can reduce the binding affinity of the drug, thereby decreasing its inhibitory effect.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump Adynerigenin β-neritrioside out of the cell, reducing its intracellular concentration.

  • Activation of pro-survival signaling pathways: Upregulation of pathways such as PI3K/Akt/mTOR or MAPK/ERK can promote cell survival and override the apoptotic signals induced by the drug.

  • Dysregulation of apoptosis: Changes in the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins can make cells more resistant to programmed cell death.

  • Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT may acquire a more resistant phenotype.

Q3: How can I confirm if my cells have developed resistance to Adynerigenin β-neritrioside?

The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of the drug in the resistant cell line compared to the parental, sensitive cell line. This is determined using a cell viability assay.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays.
Possible Cause Recommended Solution
Cell plating density Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. High or low confluency can affect drug sensitivity.
Drug stability Prepare fresh dilutions of Adynerigenin β-neritrioside for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
Assay incubation time Standardize the drug exposure time. A 48-72 hour incubation is typical, but this may need to be optimized for your specific cell line.
Cell line heterogeneity If working with a mixed population, consider single-cell cloning to establish a homogenous resistant line for more consistent results.
Problem 2: No significant difference in apoptosis between sensitive and resistant cells after treatment.
Possible Cause Recommended Solution
Insufficient drug concentration or time Treat cells with a concentration known to induce apoptosis in the sensitive line (e.g., 2-5 times the IC50) and perform a time-course experiment (e.g., 24, 48, 72 hours).
Apoptosis assay sensitivity Use multiple methods to assess apoptosis, such as Annexin V/PI staining by flow cytometry and western blotting for cleaved caspase-3 and PARP.
Alternative cell death mechanisms Investigate other forms of cell death, such as necroptosis or autophagy, which may be activated in resistant cells.
Upregulation of anti-apoptotic proteins Perform western blot analysis to compare the expression levels of Bcl-2 family proteins in sensitive versus resistant cells.

Data Presentation

Table 1: Example IC50 Values for Adynerigenin β-neritrioside in Sensitive and Resistant Cancer Cell Lines

Cell LineParental (Sensitive) IC50 (nM)Resistant Subline IC50 (nM)Fold Resistance
MCF-7 (Breast Cancer)1525016.7
A549 (Lung Cancer)2540016.0
HCT116 (Colon Cancer)1018018.0

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Adynerigenin β-neritrioside for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Signaling Proteins
  • Cell Lysis: Treat sensitive and resistant cells with Adynerigenin β-neritrioside for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, Bcl-2) overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

experimental_workflow cluster_0 Phase 1: Develop Resistant Cell Line cluster_1 Phase 2: Characterize Resistance cluster_2 Phase 3: Overcome Resistance start Parental Cancer Cell Line exposure Continuous exposure to increasing concentrations of Adynerigenin β-neritrioside start->exposure selection Selection and expansion of surviving cells exposure->selection ic50 Determine IC50 (MTT Assay) selection->ic50 apoptosis Apoptosis Assays (Annexin V, Western Blot) selection->apoptosis signaling Analyze Signaling Pathways (Western Blot) selection->signaling efflux Assess ABC Transporter Expression/Function selection->efflux combination Combination Therapy (e.g., with PI3K/mTOR inhibitors) signaling->combination reversal Evaluate reversal of resistance combination->reversal

Caption: Workflow for developing and characterizing resistance to Adynerigenin β-neritrioside.

signaling_pathway cluster_0 Drug Action and Resistance cluster_1 Resistance Mechanisms Adynerigenin Adynerigenin β-neritrioside NaK_ATPase Na+/K+-ATPase Adynerigenin->NaK_ATPase inhibits Ca_influx Increased Intracellular Ca2+ NaK_ATPase->Ca_influx leads to Apoptosis Apoptosis Ca_influx->Apoptosis triggers PI3K_Akt PI3K/Akt/mTOR Pathway Survival Cell Survival & Proliferation PI3K_Akt->Survival promotes MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Survival promotes Survival->Apoptosis inhibits

Caption: Signaling pathways involved in Adynerigenin β-neritrioside action and resistance.

Adynerigenin beta-neritrioside solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Adynerigenin beta-neritrioside in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds.[1] These molecules consist of a steroid nucleus attached to a sugar moiety (glycoside) and an R group.[2] The sugar groups play a role in the molecule's solubility and kinetics.[2]

Q2: What are the general solubility properties of cardiac glycosides like this compound?

The solubility of cardiac glycosides can vary significantly depending on the solvent.[1] Generally, they are more soluble in polar solvents like water and alcohols compared to non-polar organic solvents, with some exceptions like chloroform and ethyl acetate.[1] For some cardiac glycosides, methanol has been shown to be a much more effective solvent than water.[1]

Q3: Why is Dimethyl Sulfoxide (DMSO) often recommended for preparing stock solutions of compounds like this compound?

DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[3] Its miscibility with water and cell culture media makes it a suitable vehicle for introducing hydrophobic or poorly water-soluble compounds into aqueous experimental systems.[3]

Q4: What is the maximum recommended concentration of DMSO for cell-based assays?

To avoid cellular toxicity, the final concentration of DMSO in cell culture media should be kept low, typically below 1% (v/v).[4] It is advisable to run a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific experimental system.

Q5: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What is happening?

This is a common issue when a compound is highly soluble in an organic solvent but has low solubility in an aqueous medium. The rapid change in solvent polarity when you dilute the DMSO stock into the aqueous buffer can cause the compound to "crash out" or precipitate from the solution.[3][5]

Troubleshooting Guide

Issue 1: this compound powder does not dissolve in the aqueous buffer.
  • Cause: The intrinsic aqueous solubility of this compound may be very low at the desired concentration.

  • Solution:

    • Prepare a Concentrated Stock Solution: First, dissolve the this compound in a small volume of an organic co-solvent like DMSO.[4]

    • Gentle Heating and Agitation: If dissolution is slow, gentle warming in a water bath (e.g., 37°C) and vortexing or sonication can help break down the crystal lattice and facilitate dissolution.[3]

    • Final Dilution: Add a small volume of the concentrated stock solution to your aqueous buffer to achieve the final desired concentration, ensuring the final co-solvent concentration remains low.[4]

Issue 2: The compound precipitates out of the aqueous buffer over time.
  • Cause: This could be due to several factors, including the instability of the compound in the buffer, interactions with buffer components, or changes in pH or temperature.[3] Evaporation from the experimental vessel can also increase the compound's concentration, leading to precipitation.[3]

  • Solution:

    • pH Adjustment: If this compound has ionizable functional groups, its solubility will be pH-dependent. Determine the pKa of the compound and adjust the pH of the buffer accordingly to increase solubility.[4]

    • Use of Solubilizing Agents: Consider the use of solubility enhancers such as cyclodextrins.[6] These can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.

    • Control Evaporation: Ensure proper sealing of experimental plates or tubes to minimize evaporation, especially during long incubation periods.[3]

Quantitative Data Summary

Co-solventTypical Starting Concentration (v/v)Maximum Recommended Concentration (v/v) for cell-based assaysNotes
Dimethyl Sulfoxide (DMSO)0.1%< 1%Widely used but can be toxic to cells at higher concentrations.[4]
Ethanol0.5%< 1%Can cause protein precipitation at higher concentrations.[4]
Methanol0.5%< 1%Can be toxic; use with caution in cell-based assays.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions
  • Prepare a High-Concentration Stock Solution:

    • Weigh out the required amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

    • If necessary, use gentle warming (37°C) and vortexing to ensure complete dissolution.[3]

    • Visually inspect the solution to confirm it is clear and free of particulates.[3]

  • Serial Dilution (if necessary):

    • If the stock solution is highly concentrated, perform serial dilutions in 100% DMSO to create intermediate stock concentrations.

  • Final Dilution into Aqueous Buffer:

    • Add a small volume of the appropriate stock solution to your aqueous experimental buffer to reach the final desired concentration.

    • Ensure the final concentration of DMSO is below 1% (v/v).[4]

    • Vortex the final solution thoroughly to ensure the compound is fully dispersed.

Protocol 2: Troubleshooting Precipitation via pH Adjustment
  • Determine the pKa: If known, identify the pKa of this compound's ionizable groups. This will indicate whether adjusting the pH to be more acidic or basic will improve solubility.

  • Prepare Buffers at Different pH Values: Prepare a range of your experimental buffer at different pH values around the pKa.

  • Test Solubility:

    • Prepare a concentrated stock of this compound in DMSO.

    • Add a small aliquot of the stock solution to each of the different pH buffers to achieve the same final concentration.

    • Visually inspect for precipitation immediately and after a set incubation period.

  • Select Optimal pH: Choose the buffer pH that provides the best solubility for your experiments, ensuring it is also compatible with your biological system.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve assist Gentle Heat / Vortex / Sonicate dissolve->assist inspect Visually Inspect for Clarity assist->inspect dilute Dilute Stock into Aqueous Buffer inspect->dilute Clear Solution mix Vortex Thoroughly dilute->mix final_inspect Final Visual Inspection mix->final_inspect

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow action_node action_node start Precipitation Observed? check_cosolvent Co-solvent % < 1%? start->check_cosolvent check_concentration Concentration too high? check_cosolvent->check_concentration Yes reduce_cosolvent Reduce co-solvent concentration check_cosolvent->reduce_cosolvent No check_ph Is pH optimal? check_concentration->check_ph No lower_concentration Lower final concentration check_concentration->lower_concentration Yes check_stability Compound stable in buffer? check_ph->check_stability Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No use_enhancers Use solubility enhancers (e.g., cyclodextrins) check_stability->use_enhancers No end_node Solution Clear check_stability->end_node Yes reduce_cosolvent->end_node lower_concentration->end_node adjust_ph->end_node use_enhancers->end_node

Caption: Troubleshooting decision tree for precipitation issues.

References

Minimizing off-target effects of Adynerigenin beta-neritrioside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Adynerigenin β-neritrioside and other cardiac glycosides in experimental settings. The primary focus is to minimize off-target effects and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Adynerigenin β-neritrioside and other cardiac glycosides?

A1: Adynerigenin β-neritrioside, a member of the cardiac glycoside family, primarily acts by inhibiting the Na+/K+-ATPase pump. This enzyme is essential for maintaining the sodium and potassium electrochemical gradients across the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which subsequently affects the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium. This disruption of ion balance triggers various downstream signaling pathways that can influence cellular processes such as proliferation, apoptosis, and cell death.

Q2: What are the common off-target effects of cardiac glycosides, and how can they be minimized?

A2: The most significant off-target effect of cardiac glycosides is cardiotoxicity, due to their narrow therapeutic window.[1] In a research setting, this can manifest as widespread cytotoxicity. To minimize these effects, it is crucial to perform dose-response studies to determine the optimal concentration for the desired effect with minimal toxicity. Additionally, consider the use of cell lines with varying sensitivity to cardiac glycosides and include appropriate positive and negative controls in your experiments.

Q3: I am observing high levels of cytotoxicity even at low concentrations of Adynerigenin β-neritrioside. What could be the cause?

A3: High cytotoxicity at low concentrations can be due to several factors:

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to cardiac glycosides.

  • Compound Integrity: Verify the purity and integrity of your Adynerigenin β-neritrioside stock.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.

  • Assay Sensitivity: Your viability or apoptosis assay may be highly sensitive to subtle cellular changes.

Q4: My results with Adynerigenin β-neritrioside are inconsistent. What are the potential sources of variability?

A4: Inconsistent results can stem from several experimental variables:

  • Cell Seeding Density: Ensure a uniform and consistent cell seeding density across all wells and experiments.

  • Incubation Time: The effects of cardiac glycosides are often time-dependent. Maintain precise and consistent incubation times.

  • Compound Stability: Avoid repeated freeze-thaw cycles of your stock solutions, as this can degrade the compound.

  • Assay Linearity: Confirm that your detection method is within its linear range for the cell numbers being used.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No observable effect of Adynerigenin β-neritrioside Compound Inactivity: The compound may have degraded.Verify the integrity of your stock solution. Test its activity on a known sensitive cell line or in a Na+/K+-ATPase activity assay.
Resistant Cell Line: The chosen cell line may be resistant to cardiac glycosides.Use a different, more sensitive cell line or a positive control compound known to elicit a response in your current cell line.
Insufficient Concentration: The concentration used may be too low to elicit a response.Perform a dose-response experiment with a wider range of concentrations.
High background or "noise" in the assay Solvent (e.g., DMSO) Toxicity: The solvent concentration may be too high.Ensure the final solvent concentration is consistent and non-toxic (typically <0.5%). Include a vehicle-only control.
Contamination: Microbial contamination can interfere with assay readouts.Regularly check cell cultures for contamination.
Uneven Cell Seeding: Inconsistent cell numbers per well can lead to high variability.Optimize your cell seeding protocol to ensure a uniform monolayer.
High variability between replicate wells Pipetting Errors: Inaccurate or inconsistent pipetting of compound or reagents.Use calibrated pipettes and ensure proper mixing of solutions.
Edge Effects: Wells on the perimeter of the plate may behave differently due to evaporation.Avoid using the outer wells of the plate for experimental samples or ensure proper humidification during incubation.

Experimental Protocols

Cell Viability (CCK-8) Assay

This protocol is adapted for a 96-well plate format to determine the cytotoxic effects of Adynerigenin β-neritrioside.

Materials:

  • Adynerigenin β-neritrioside stock solution (e.g., in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Target cells

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of Adynerigenin β-neritrioside in complete cell culture medium. Include a vehicle-only control (e.g., medium with the same final concentration of DMSO as the highest compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared Adynerigenin β-neritrioside dilutions or control medium to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways and Workflows

Primary Signaling Cascade of Cardiac Glycosides

CG Adynerigenin β-neritrioside (Cardiac Glycoside) NKA Na+/K+-ATPase Pump CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in Disruption NCX Na+/Ca2+ Exchanger Na_in->NCX Altered Gradient Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reversed Activity Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Ca_in->Signaling Activation Response Cellular Responses (Apoptosis, Proliferation, etc.) Signaling->Response

Caption: Mechanism of action for cardiac glycosides.

Experimental Workflow for Minimizing Off-Target Effects

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Off-Target Assessment A Dose-Response Assay (e.g., CCK-8) B Determine IC50 and Max Non-Toxic Dose A->B C Mechanism of Action Assay (e.g., Na+/K+-ATPase activity) B->C D Confirm On-Target Effect C->D E Secondary Assays (e.g., Apoptosis, Cell Cycle) D->E F Characterize Cellular Phenotype E->F

References

Adynerigenin beta-neritrioside experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adynerigenin β-neritrioside. Given the limited specific data on this compound, this guide draws upon information from the broader class of cardiac glycosides, particularly those isolated from Nerium oleander.

Frequently Asked Questions (FAQs)

Q1: What is Adynerigenin β-neritrioside and what is its expected mechanism of action?

Adynerigenin β-neritrioside is a steroid and a cardiac glycoside isolated from the plant Nerium oleander[1][2]. Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across cell membranes[1]. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to a rise in intracellular calcium levels.

Q2: What are the potential sources of experimental variability when working with Adynerigenin β-neritrioside?

Cardiac glycosides as a class are known for their narrow therapeutic window and potential for significant variability in experimental outcomes[3][4]. Sources of variability can include:

  • Purity and Stability of the Compound: Ensure the use of a high-purity standard of Adynerigenin β-neritrioside and follow recommended storage conditions to prevent degradation.

  • Cell Line and Tissue Specificity: The expression levels of different Na+/K+-ATPase isoforms can vary between cell lines and tissues, leading to different sensitivities to the compound[5].

  • Experimental Conditions: Factors such as incubation time, temperature, and serum concentration in cell culture media can influence the compound's activity.

  • Assay-Specific Parameters: The choice of assay and its specific parameters (e.g., substrate concentration in an enzyme inhibition assay) can significantly impact the results.

Q3: Are there known signaling pathways affected by Adynerigenin β-neritrioside?

While specific signaling studies on Adynerigenin β-neritrioside are limited, cardiac glycosides are known to modulate several signaling pathways beyond their direct effect on the Na+/K+-ATPase pump. These can include the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth, proliferation, and survival[4][5].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate experiments Inconsistent compound concentration due to improper dissolution or storage.Prepare fresh stock solutions for each experiment. Ensure complete dissolution of the powder. Store stock solutions at the recommended temperature and protect from light.
Cell passage number and confluency affecting cellular response.Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of treatment.
Lower than expected potency (high IC50 value) Suboptimal assay conditions.Optimize assay parameters such as incubation time and substrate concentration. For Na+/K+-ATPase inhibition assays, ensure the enzyme preparation is active.
Presence of interfering substances in the experimental system.If using serum-containing media, consider potential binding of the compound to serum proteins. Test in serum-free media if possible.
Unexpected cytotoxicity Off-target effects or exceeding the narrow therapeutic window.Perform a dose-response curve to determine the optimal non-toxic concentration range. Use appropriate positive and negative controls.
Contamination of the compound or cell culture.Verify the purity of the Adynerigenin β-neritrioside. Regularly test cell cultures for mycoplasma contamination.

Quantitative Data

Due to the scarcity of specific quantitative data for Adynerigenin β-neritrioside, the following table provides IC50 values for related cardiac glycosides in Na,K-ATPase inhibition assays as a reference.

Compound IC50 (µM) for Na,K-ATPase Inhibition Reference
Ouabain0.22[6]
Oleandrin0.62[6]
Oleandrigenin1.23[6]
Digoxin2.69[6]

Experimental Protocols

Detailed Methodology: Na+/K+-ATPase Inhibition Assay (Colorimetric Malachite Green Assay)

This protocol is adapted from methods used for similar ATPase assays and can be used to determine the inhibitory activity of Adynerigenin β-neritrioside[7].

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)

  • Adynerigenin β-neritrioside

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer: 60 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 1 mM EGTA, 7.5 mM KCl

  • Malachite Green Reagent

  • Phosphate Standard Solution

  • 96-well microplate

  • Incubator set to 37°C

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of Adynerigenin β-neritrioside in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain the desired final concentrations.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 80 µL of Assay Buffer

    • 10 µL of Adynerigenin β-neritrioside dilution (or vehicle control)

    • 10 µL of Na+/K+-ATPase enzyme preparation

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of ATP solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination and Color Development: Stop the reaction by adding 50 µL of Malachite Green Reagent to each well. Allow the color to develop for 15 minutes at room temperature.

  • Measurement: Measure the absorbance at a wavelength of 620 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the phosphate standard solution.

    • Convert the absorbance readings to the amount of inorganic phosphate (Pi) released.

    • Calculate the percentage of inhibition for each concentration of Adynerigenin β-neritrioside compared to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Adynerigenin Adynerigenin NaK_ATPase Na+/K+ ATPase Adynerigenin->NaK_ATPase Inhibits Na_ion [Na+]i ↑ NaK_ATPase->Na_ion Leads to NCX Na+/Ca2+ Exchanger Ca_ion [Ca2+]i ↑ NCX->Ca_ion Leads to Na_ion->NCX Alters gradient PI3K_Akt PI3K/Akt Pathway Ca_ion->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway Ca_ion->MAPK_ERK Activates Cell_Effects Cellular Effects (e.g., Proliferation, Apoptosis) PI3K_Akt->Cell_Effects MAPK_ERK->Cell_Effects

Caption: Proposed signaling pathway of Adynerigenin β-neritrioside.

Experimental_Workflow Start Start Compound_Prep Compound Preparation (Stock Solution & Dilutions) Start->Compound_Prep Cell_Culture Cell Seeding & Culture Start->Cell_Culture Treatment Treatment with Adynerigenin β-neritrioside Compound_Prep->Treatment Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Assay Perform Assay (e.g., Na+/K+-ATPase inhibition, Cytotoxicity, Signaling) Incubation->Assay Data_Collection Data Collection Assay->Data_Collection Analysis Data Analysis & Interpretation Data_Collection->Analysis End End Analysis->End

Caption: General experimental workflow for in vitro studies.

References

Technical Support Center: Adynerigenin β-neritrioside Protocol Refinement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the extraction, analysis, and high-throughput screening of Adynerigenin β-neritrioside. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is Adynerigenin β-neritrioside and what is its primary mechanism of action?

A1: Adynerigenin β-neritrioside is a cardiac glycoside, a type of steroid, that can be isolated from plants such as Nerium indicum Mill.[1][][3] Its primary mechanism of action involves the inhibition of the Na+/K+ ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across cell membranes.[4] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels and increased force of myocardial contraction.[4]

Q2: What are the initial steps for preparing plant material for extraction?

A2: Proper preparation of the plant material is a critical first step. Freshly collected plant parts (leaves, stems, etc.) should be thoroughly cleaned to remove any debris. The material should then be dried, either naturally in a well-ventilated, shaded area or using an oven at a low temperature (40-50°C) to prevent the degradation of the compound.[5] After drying, the material should be ground into a fine powder to increase the surface area for efficient extraction.[5]

Q3: Which solvents are most effective for extracting Adynerigenin β-neritrioside?

A3: Polar organic solvents are generally used for the extraction of cardiac glycosides. Methanol and ethanol are commonly employed for this purpose.[5][6] The choice of solvent may depend on the specific protocol and the subsequent purification steps. For instance, a common approach involves an initial extraction with an 80:10:10 (v/v/v) mixture of ethyl acetate, formic acid, and water.

Q4: How can the purity of the extracted Adynerigenin β-neritrioside be assessed?

A4: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and purity assessment of natural products like Adynerigenin β-neritrioside.[5][7] When coupled with a mass spectrometer (LC-MS), it can provide definitive identification and quantification.[7]

Troubleshooting Guides

Low Extraction Yield
Potential Cause Troubleshooting Step
Improper Sample Preparation Ensure the plant material is finely powdered to maximize surface area for solvent interaction. Use young, actively growing tissues if possible, as they tend to have higher concentrations of secondary metabolites.[8]
Inefficient Solvent Extraction Optimize the solvent-to-sample ratio; a common starting point is a 10:1 ratio of solvent volume (mL) to sample weight (g). Increase extraction time or perform multiple extraction cycles. Consider using techniques like sonication or heating to enhance extraction efficiency.[6][8]
Degradation of Compound Avoid excessive heat and prolonged exposure to light during extraction and processing. Store extracts at low temperatures (4°C for short-term, -20°C for long-term).
Incorrect Solvent Polarity Ensure the solvent polarity matches the compound. For Adynerigenin β-neritrioside, polar solvents like methanol or ethanol are appropriate.[5]
Poor Peak Resolution in HPLC
Potential Cause Troubleshooting Step
Inappropriate Mobile Phase Optimize the mobile phase composition. A gradient elution (changing the solvent ratio over time) may be necessary to separate compounds with different polarities.
Column Overload Reduce the injection volume or dilute the sample. Ensure the sample is fully dissolved in the mobile phase before injection.
Contaminated Guard Column Replace the guard column, which protects the analytical column from strongly binding components in crude extracts.
Column Degradation If resolution does not improve with other measures, the analytical column may need to be replaced.
High-Throughput Screening (HTS) Assay Variability
Potential Cause Troubleshooting Step
Cell Plating Inconsistency Ensure a uniform cell density across all wells of the microplate. Use automated cell counters for accuracy.
Pipetting Errors Calibrate multichannel pipettes regularly. For high-throughput applications, consider using automated liquid handlers to minimize variability.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with sterile media or water.
Compound Precipitation Check the solubility of Adynerigenin β-neritrioside in the assay buffer. A small amount of a co-solvent like DMSO may be required, but its final concentration should be kept low (typically <1%) and consistent across all wells.

Experimental Protocols

Refined High-Throughput Extraction Protocol

This protocol is designed for processing a large number of samples in a 96-well format.

  • Sample Preparation: Aliquot 50 mg of finely ground, dried plant material into each well of a 96-deep-well plate.

  • Extraction: Add 1 mL of 80% methanol to each well. Seal the plate and sonicate for 30 minutes at 40°C.

  • Centrifugation: Centrifuge the plate at 3000 x g for 15 minutes to pellet the plant debris.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate using an automated liquid handler.

  • Solvent Evaporation: Evaporate the solvent using a nitrogen evaporator or a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., DMSO) for subsequent analysis and screening.

Data Summary for Extraction Optimization
ParameterCondition 1Condition 2Condition 3
Solvent 80% Methanol95% EthanolEthyl Acetate
Extraction Time 30 min60 min90 min
Temperature 40°C60°CRoom Temp
Relative Yield (%) DataDataData

(Note: Users should populate the "Data" fields with their experimental results to determine the optimal conditions.)

Visualizations

High_Throughput_Workflow cluster_extraction Extraction cluster_processing Processing & Analysis cluster_screening Screening Plant_Material Dried, Ground Plant Material (96-well plate) Solvent_Addition Add 80% Methanol Plant_Material->Solvent_Addition Sonication Sonicate (30 min, 40°C) Solvent_Addition->Sonication Centrifugation Centrifuge (3000 x g, 15 min) Sonication->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporate Solvent Supernatant_Transfer->Evaporation Reconstitution Reconstitute in DMSO Evaporation->Reconstitution QC_Analysis HPLC/LC-MS Quality Control Reconstitution->QC_Analysis HTS High-Throughput Screening (e.g., iPSC Cardiomyocytes) QC_Analysis->HTS Data_Analysis Data Analysis HTS->Data_Analysis

Caption: High-throughput workflow for Adynerigenin β-neritrioside.

Signaling_Pathway Adynerigenin Adynerigenin β-neritrioside NaK_ATPase Na+/K+ ATPase Pump Adynerigenin->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Contraction ↑ Myocardial Contraction Ca_in->Contraction

Caption: Signaling pathway of Adynerigenin β-neritrioside.

References

Validation & Comparative

A Comparative Analysis of Adynerigenin beta-neritrioside and Other Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Adynerigenin beta-neritrioside and other prominent cardiac glycosides. The primary focus is on their mechanism of action, with supporting data where available, to assist in research and drug development. Due to the limited publicly available quantitative data for this compound, this guide leverages data from well-characterized cardiac glycosides like Digoxin and Ouabain to represent the class.

Mechanism of Action: Inhibition of Na+/K+-ATPase

Cardiac glycosides, including this compound, exert their effects by inhibiting the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.[1][2] This inhibition leads to an increase in intracellular Na+ concentration.[3] The elevated intracellular Na+ alters the function of the Na+/Ca2+ exchanger, resulting in a decrease in Ca2+ extrusion and a subsequent increase in intracellular Ca2+ concentration.[3] In cardiac myocytes, this elevation in cytoplasmic Ca2+ enhances the force of contraction, producing a positive inotropic effect.[1]

Quantitative Comparison of Cardiac Glycosides

Direct quantitative comparisons of this compound with other cardiac glycosides are limited in published literature. The following table summarizes key inhibitory data for well-studied cardiac glycosides, Digoxin and Ouabain, against the Na+/K+-ATPase enzyme. These values can vary depending on the specific isoform of the Na+/K+-ATPase and the experimental conditions, such as K+ concentration.[4]

CompoundTargetIC50 (nM)Cell Line/Enzyme SourceReference
This compound Na+/K+-ATPaseData Not Available--
Digoxin Na+/K+-ATPase~164MDA-MB-231 cells[5]
Na+/K+-ATPase40A549 cells[5]
Na+/K+-ATPase100-200 (at 5 mM K+)Purified pig kidney Na+,K+-ATPase[4][6]
Ouabain Na+/K+-ATPase89MDA-MB-231 cells[5]
Na+/K+-ATPase17A549 cells[5]
Na+/K+-ATPase100-200 (at 5 mM K+)Purified pig kidney Na+,K+-ATPase[4][6]

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. Lower IC50 values indicate higher potency.

Signaling Pathway of Cardiac Glycosides

The binding of a cardiac glycoside to the Na+/K+-ATPase pump initiates a cascade of events leading to its physiological effects. The following diagram illustrates this signaling pathway.

CardiacGlycosidePathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase IntraNa ↑ Intracellular Na+ NaK_ATPase->IntraNa Leads to NaCa_Exchanger Na+/Ca2+ Exchanger IntraCa ↑ Intracellular Ca2+ NaCa_Exchanger->IntraCa Reduces Ca2+ Efflux CardiacGlycoside Cardiac Glycoside (e.g., Adynerigenin beta-neritrioside) CardiacGlycoside->NaK_ATPase Inhibits IntraNa->NaCa_Exchanger Alters Gradient for SR Sarcoplasmic Reticulum IntraCa->SR Stimulates CaRelease ↑ Ca2+ Release SR->CaRelease Contraction ↑ Myocardial Contraction CaRelease->Contraction

Caption: Signaling pathway of cardiac glycosides.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of cardiac glycosides. Below are protocols for key experiments cited in the literature.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Na+/K+-ATPase.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from pig kidney).

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM KCl, 5 mM MgCl2.

  • ATP (Adenosine triphosphate).

  • Malachite green reagent for phosphate detection.

  • Test compounds (cardiac glycosides) at various concentrations.

Procedure:

  • Pre-incubate the purified Na+/K+-ATPase enzyme with varying concentrations of the cardiac glycoside in the assay buffer for a specified time (e.g., 60 minutes at 37°C for slow-binding inhibitors like digoxin and ouabain).[4][6]

  • Initiate the enzymatic reaction by adding a defined concentration of ATP.

  • Incubate the reaction mixture at 37°C for a specific period (e.g., 10-30 minutes).

  • Stop the reaction by adding a reagent like trichloroacetic acid.

  • Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.

  • The activity of the enzyme is proportional to the amount of Pi released.

  • Calculate the percentage of inhibition for each concentration of the compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of cardiac glycosides on cultured cells.

Materials:

  • 96-well cell culture plates.

  • Selected cell line (e.g., A549, MDA-MB-231).

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidic isopropanol).

  • Test compounds at various concentrations.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the cardiac glycoside and a vehicle control.

  • Incubate the plate for a specific duration (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

While this compound is recognized as a cardiac glycoside, a comprehensive understanding of its quantitative biological activity and a direct comparison with other well-established compounds like Digoxin and Ouabain are hampered by the lack of specific experimental data in the public domain. The provided experimental protocols offer a standardized framework for researchers to conduct such comparative studies. The shared mechanism of Na+/K+-ATPase inhibition suggests that this compound likely follows the general signaling pathway outlined, leading to an increase in intracellular calcium and subsequent physiological effects. Further research is warranted to fully characterize the pharmacological profile of this compound and establish its relative potency and potential therapeutic applications.

References

Unveiling the In Vivo Anticancer Potential of Adynerigenin Beta-Neritrioside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anticancer activity of Adynerigenin beta-neritrioside, a cardiac glycoside found in Nerium oleander. Due to the limited availability of in vivo studies on the isolated compound, this analysis focuses on extracts of Nerium oleander, which are rich in this compound and other related cardiac glycosides. The efficacy of these extracts is compared against standard-of-care chemotherapeutic agents, paclitaxel and gemcitabine, in relevant preclinical cancer models.

While direct in vivo validation of purified this compound is not extensively documented in publicly available literature, the potent anticancer effects of Nerium oleander extracts in animal models provide a strong rationale for its further investigation. This guide synthesizes the available data to offer a preliminary assessment of its potential.

Comparative Efficacy in Preclinical Models

The in vivo anticancer activity of Nerium oleander extracts has been evaluated in xenograft and orthotopic models of breast and pancreatic cancer. The results are compared with the efficacy of paclitaxel and gemcitabine, respectively, in similar models.

Breast Cancer Models

In a human mammary cancer xenograft model (MAXF 401), a cold-water extract of Nerium oleander leaves, known as Breastin, demonstrated notable tumor growth inhibition. This extract contains a variety of monoglycosidic cardenolides, including adynerin (a derivative of adynerigenin). When administered to nude mice, the Breastin extract resulted in a test/control (T/C) value of 24%, indicating significant anticancer activity.[1] Furthermore, while the extract on its own moderately inhibited tumor growth, its combination with the standard chemotherapeutic agent paclitaxel led to the prevention of tumor relapse, suggesting a synergistic effect.[2][3]

Treatment GroupCancer ModelDosageKey Findings
Nerium oleander Extract (Breastin) Human Mammary Cancer Xenograft (MAXF 401)Not SpecifiedTest/Control (T/C) value of 24%[1]
Breast Cancer XenograftNot SpecifiedModerately inhibited tumor growth; prevented tumor relapse in combination with paclitaxel.[2][3]
Paclitaxel MDA-MB-231 Breast Cancer Xenograft40 mg/kgSignificant decrease in tumor volume compared to control.
MCF-7 Breast Cancer XenograftNot SpecifiedHalted tumor growth in drug-sensitive tumors.
Pancreatic Cancer Models

A supercritical CO2 extract of Nerium oleander, designated PBI-05204, has shown remarkable efficacy in an orthotopic model of human pancreatic cancer (Panc-1). Oral administration of PBI-05204 led to a dose-dependent inhibition of tumor growth. At a dose of 20 mg/kg, a 75.8% reduction in average tumor weight was observed compared to the control group.[4] At a higher dose of 40 mg/kg, the effect was even more pronounced, with a majority of the treated mice showing no dissectible tumors after a six-week treatment period.[4] In contrast, gemcitabine, a standard treatment for pancreatic cancer, did not show significant antitumor effects in this particular model when used as a monotherapy.[4]

Treatment GroupCancer ModelDosageKey Findings
Nerium oleander Extract (PBI-05204) Panc-1 Orthotopic Xenograft20 mg/kg, daily oral gavage75.8% decrease in average tumor weight.[4]
Panc-1 Orthotopic Xenograft40 mg/kg, daily oral gavageOnly 25% of mice had dissectible tumors after 6 weeks.[4]
Gemcitabine BxPC-3-GFP Orthotopic Xenograft125 mg/kg, weeklySignificantly inhibited primary tumor growth.
Panc-1 Orthotopic Xenograft40 mg/kg, 3 times per week i.p.Did not significantly reduce tumor growth.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited in vivo studies.

Nerium oleander Extract (Breastin) in Breast Cancer Xenograft Model
  • Animal Model: Nude mice.

  • Tumor Implantation: Subcutaneous injection of human mammary cancer cells (MAXF 401).

  • Treatment: Administration of the cold-water extract of Nerium oleander (Breastin). The exact dosage and administration route are not specified in the available literature.

  • Endpoint: Tumor growth was measured, and the test/control (T/C) value was calculated to determine efficacy.[1]

Nerium oleander Extract (PBI-05204) in Pancreatic Cancer Orthotopic Model
  • Animal Model: Nude mice.

  • Tumor Implantation: Orthotopic implantation of human pancreatic cancer cells (Panc-1).

  • Treatment: Mice were randomized into treatment groups after tumor establishment was confirmed by imaging. PBI-05204 was administered daily via oral gavage at doses of 10, 20, and 40 mg/kg for six weeks.[4]

  • Endpoint: Tumor weight and the presence of dissectible tumors were assessed at the end of the treatment period.[4]

Paclitaxel in Breast Cancer Xenograft Model
  • Animal Model: Female athymic nude mice.

  • Tumor Implantation: Subcutaneous injection of human breast cancer cells (e.g., MDA-MB-231) into the mammary fat pad.

  • Treatment: Once tumors reached a palpable size, mice were treated with paclitaxel, typically administered intraperitoneally. A common dosage is 40 mg/kg.

  • Endpoint: Tumor volume is measured regularly to assess the rate of tumor growth inhibition.

Gemcitabine in Pancreatic Cancer Orthotopic Model
  • Animal Model: Nude mice.

  • Tumor Implantation: Surgical orthotopic implantation of human pancreatic cancer cells (e.g., BxPC-3-GFP) into the pancreas.

  • Treatment: Gemcitabine is typically administered via intraperitoneal injection. Dosages can vary, with studies reporting weekly injections of 125 mg/kg.

  • Endpoint: Primary tumor growth and the incidence of metastasis are monitored.

Mechanistic Insights: Signaling Pathways

The anticancer activity of this compound and other cardiac glycosides is primarily attributed to their inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of downstream signaling events that ultimately result in cancer cell death.

Cardiac_Glycoside_Signaling_Pathway General Signaling Pathway of Cardiac Glycosides in Cancer CG Cardiac Glycosides (e.g., this compound) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na Leads to Src Src Kinase NaK_ATPase->Src Activates Intra_Ca ↑ Intracellular Ca2+ Intra_Na->Intra_Ca Via Na+/Ca2+ exchanger ROS ↑ Reactive Oxygen Species (ROS) Intra_Ca->ROS Induces EGFR EGFR Src->EGFR Transactivates Ras_Raf_ERK Ras/Raf/ERK Pathway EGFR->Ras_Raf_ERK Activates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activates Proliferation ↓ Cell Proliferation Ras_Raf_ERK->Proliferation Modulates Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits PI3K_Akt->Proliferation Modulates ROS->Apoptosis Induces

Caption: General signaling pathway of cardiac glycosides in cancer cells.

The standard chemotherapeutic agents, paclitaxel and gemcitabine, operate through distinct mechanisms.

Chemotherapy_Signaling_Pathways Signaling Pathways of Paclitaxel and Gemcitabine cluster_paclitaxel Paclitaxel cluster_gemcitabine Gemcitabine Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Apoptosis_P Apoptosis Mitotic_Arrest->Apoptosis_P Gemcitabine Gemcitabine (dFdC) dFdCTP dFdCTP Gemcitabine->dFdCTP Metabolized to DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Inhibits DNA_Synthesis Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis Apoptosis_G Apoptosis DNA_Synthesis->Apoptosis_G

Caption: Mechanisms of action for paclitaxel and gemcitabine.

Conclusion

While in vivo data specifically for this compound remains to be fully elucidated, the compelling anticancer activity of Nerium oleander extracts in preclinical models of breast and pancreatic cancer underscores the therapeutic potential of its constituent cardiac glycosides. The observed efficacy, particularly the significant tumor growth inhibition and the potential to overcome resistance to standard chemotherapy, warrants further investigation into the specific contribution of this compound to these effects. Future studies should focus on isolating and evaluating the in vivo anticancer activity of purified this compound to definitively establish its efficacy and safety profile as a potential cancer therapeutic.

References

Comparative Analysis of Cardiac Glycosides from Nerium oleander with a Focus on Adynerigenin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cardiac glycosides, including Adynerigenin beta-neritrioside, derived from various sources of Nerium oleander. The concentration and composition of these potent bioactive compounds are influenced by several factors, including the part of the plant utilized, the solvent employed for extraction, and geographical location. This document summarizes key quantitative data, details experimental protocols for extraction and analysis, and visualizes relevant biological pathways and experimental workflows to aid in research and development.

Data Presentation: Quantitative Analysis of Cardiac Glycosides

The yield of cardiac glycosides from Nerium oleander varies significantly depending on the plant part and the extraction solvent. Methanolic extracts consistently show a higher concentration of these compounds compared to aqueous extracts.

Plant PartExtraction SolventTotal Cardiac Glycoside Content (mg Securidaside Equivalent/g of extract)Reference
LeafWater169.89 ± 0.21[1]
LeafMethanol259.71 ± 0.23[1]
FlowerWater123.44 ± 0.10[1]
FlowerMethanol200.25 ± 0.31[1]

Experimental Protocols

Extraction of Cardiac Glycosides

A common method for the extraction of cardiac glycosides from Nerium oleander involves the following steps:

  • Sample Preparation: Air-dry the plant material (leaves or flowers) in the shade at room temperature. Once dried, grind the material into a fine powder.

  • Defatting (Optional but Recommended): To remove lipids and other nonpolar compounds, macerate the powdered plant material in a mixture of hexane-diethyl ether-acetic acid (50:50:1 v/v) for 24 hours. This step helps in obtaining a cleaner extract of cardiac glycosides.

  • Extraction of Glycosides: After removing the defatting solvent, percolate the plant powder with a chloroform-methanol mixture (e.g., 1:1.7 v/v) to extract the aglycones and cardiac glycosides.

  • Concentration: Combine the chloroform-methanol extracts and evaporate the solvent under vacuum to obtain a concentrated residue.

  • Redissolution: Redissolve the residue in a suitable solvent, such as a chloroform-methanol mixture, for further analysis.

Qualitative and Quantitative Analysis

Qualitative Analysis (Thin-Layer Chromatography - TLC):

  • Adsorbent: Silica gel F254 plates.

  • Solvent System: A variety of solvent systems can be used, for example, ethyl acetate/methanol/water in various ratios.

  • Detection Reagents: p-Toluene sulphonic acid (PTSA) and antimony trichloride (SbCl3) are commonly used for visualizing the separated cardiac glycosides.

Quantitative Analysis (Spectrophotometry):

  • Method: A colorimetric method using Baljet's reagent (picric acid and sodium hydroxide) is often employed.

  • Procedure:

    • Mix a known amount of the plant extract with Baljet's reagent.

    • After a specific incubation period (e.g., 1 hour), add distilled water.

    • Measure the absorbance at a specific wavelength (e.g., 495 nm).

    • The amount of cardiac glycoside is then expressed as equivalents of a standard, such as securidaside.

Mandatory Visualizations

Signaling Pathway of Cardiac Glycoside-Induced Cytotoxicity

Cardiac glycosides, including derivatives of Adynerigenin, are known to induce cytotoxicity in cancer cells primarily through the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of intracellular events culminating in apoptosis.

G Figure 1: Signaling Pathway of Cardiac Glycoside-Induced Cytotoxicity CG Cardiac Glycoside (e.g., this compound) NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in NCX Na+/Ca2+ Exchanger (reversed) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Mito Mitochondrial Stress (ROS Production) Ca_in->Mito Casp Caspase Activation Mito->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Figure 1: Signaling Pathway of Cardiac Glycoside-Induced Cytotoxicity.

Experimental Workflow for Isolation and Analysis

The following diagram illustrates a typical workflow for the isolation and analysis of cardiac glycosides from plant sources.

G Figure 2: Experimental Workflow for Cardiac Glycoside Analysis Plant Plant Material (e.g., Nerium oleander leaves) Drying Drying and Powdering Plant->Drying Extraction Solvent Extraction (e.g., Methanol) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude Crude Extract Filtration->Crude Qualitative Qualitative Analysis (TLC) Crude->Qualitative Quantitative Quantitative Analysis (Spectrophotometry) Crude->Quantitative Bioassay Biological Activity Assays (e.g., Cytotoxicity) Crude->Bioassay

Caption: Figure 2: Experimental Workflow for Cardiac Glycoside Analysis.

References

Adynerigenin Beta-Neritrioside: A Comparative Analysis of Efficacy with Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the therapeutic potential of Adynerigenin beta-neritrioside and its class of compounds, cardiac glycosides, against established standard-of-care chemotherapy drugs. Due to a scarcity of publicly available research on the specific anticancer efficacy of this compound, this analysis will leverage data from the well-studied cardiac glycoside, oleandrin, as a representative agent. Oleandrin is a prominent active component of Nerium oleander extracts, which have been investigated for their oncological applications.

Introduction to this compound and Cardiac Glycosides

This compound is a cardiac glycoside, a class of naturally derived compounds known for their effects on cardiovascular function.[1][2] The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular electrochemical gradients.[2][3] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, impacting cellular processes such as muscle contraction.[4][5]

Emerging research has highlighted the potential of cardiac glycosides as anticancer agents.[6][7][8] Their cytotoxic effects are attributed to the disruption of ion homeostasis and the modulation of various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[9]

Comparative Efficacy: Cardiac Glycosides vs. Standard Chemotherapy

This section compares the in vitro cytotoxicity of oleandrin, a representative cardiac glycoside, with standard chemotherapy drugs across various cancer cell lines.

Data Presentation: In Vitro Cytotoxicity (IC50 Values)

The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of drug potency, for oleandrin and standard chemotherapy agents in different cancer cell lines. Lower IC50 values indicate higher potency.

Cancer TypeCell LineCardiac Glycoside (Oleandrin)Standard Chemotherapy Drug(s)IC50 Value (nM) - OleandrinIC50 Value (nM) - Chemo Drug(s)
Breast CancerMDA-MB-231OleandrinPaclitaxel72[10]Varies (literature)
Breast CancerMCF7OleandrinDoxorubicin14.5[11]Varies (literature)
Breast CancerRT-R-MDA-MB-231OleandrinPaclitaxel183[10]Varies (literature)

Note: IC50 values for standard chemotherapy drugs can vary significantly based on experimental conditions and are provided here as a general reference. Direct comparative studies under identical conditions are limited.

Mechanism of Action in Cancer

The anticancer effects of cardiac glycosides like oleandrin extend beyond simple cytotoxicity and involve the modulation of key cellular signaling pathways.

Signaling Pathways Affected by Cardiac Glycosides

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NaK_ATPase Na+/K+ ATPase Ca_ion Increased Intracellular Ca2+ NaK_ATPase->Ca_ion Leads to ROS ROS Generation Ca_ion->ROS Autophagy Autophagy Ca_ion->Autophagy Apoptosis Apoptosis ROS->Apoptosis NFkB NF-κB Inhibition NFkB->Apoptosis Promotes (when inhibited) STAT3 STAT-3 Inhibition CellCycleArrest Cell Cycle Arrest STAT3->CellCycleArrest Promotes (when inhibited) Adynerigenin Adynerigenin β-neritrioside (Cardiac Glycoside) Adynerigenin->NaK_ATPase Inhibits Adynerigenin->NFkB Adynerigenin->STAT3

As illustrated, cardiac glycosides inhibit the Na+/K+-ATPase pump, leading to a cascade of downstream effects. These include increased intracellular calcium, generation of reactive oxygen species (ROS), and inhibition of pro-survival signaling pathways like NF-κB and STAT-3.[9][12] This ultimately culminates in cancer cell death through apoptosis or autophagy.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature concerning the evaluation of cardiac glycoside efficacy.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of a compound on cancer cells.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with varying concentrations of the test compound (e.g., oleandrin) or a control vehicle for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage of the control, and IC50 values are determined from dose-response curves.[10]

Western Blot Analysis for Signaling Proteins
  • Objective: To detect and quantify specific proteins involved in signaling pathways.

  • Procedure:

    • Cancer cells are treated with the test compound or control.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., p-STAT-3, NF-κB).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative amount of the target protein.[12]

Clinical Trial Landscape for Cardiac Glycosides

While preclinical data is promising, clinical evaluation of cardiac glycosides for cancer treatment is still in its early stages.

  • Anvirzel™: A hot water extract of Nerium oleander containing oleandrin has undergone a Phase I clinical trial in patients with refractory solid tumors. The study established a maximum tolerated dose and a recommended Phase II dose, though no objective anti-tumor responses were observed at this early stage.[13][14]

  • UNBS1450: This novel cardenolide has shown potent in vitro and in vivo antitumor activities in preclinical models of glioblastoma and prostate cancer.[15][16]

Standard Chemotherapy Drugs for Comparison

The following tables list standard-of-care chemotherapy drugs for several common cancer types, providing a benchmark for comparison.

Standard Chemotherapy for Breast Cancer[3][17][18][19][20]
Drug ClassExamples
AnthracyclinesDoxorubicin, Epirubicin
TaxanesPaclitaxel, Docetaxel
AntimetabolitesCapecitabine, 5-Fluorouracil (5-FU)
Alkylating agentsCyclophosphamide
Platinum agentsCarboplatin, Cisplatin
Standard Chemotherapy for Lung Cancer (Non-Small Cell)[21][22][23][24]
Drug ClassExamples
Platinum agentsCisplatin, Carboplatin
TaxanesPaclitaxel, Docetaxel
Vinca alkaloidsVinorelbine
AntimetabolitesGemcitabine, Pemetrexed
Topoisomerase inhibitorsEtoposide
Standard Chemotherapy for Prostate Cancer[1][6][25][26][27]
Drug ClassExamples
TaxanesDocetaxel, Cabazitaxel
AnthracenedioneMitoxantrone
Nitrogen mustard derivativeEstramustine
Platinum agentsCarboplatin
Standard Chemotherapy for Pancreatic Cancer[7][28][29][30][31]
Drug ClassExamples
AntimetabolitesGemcitabine, 5-Fluorouracil (5-FU), Capecitabine
TaxanesPaclitaxel (albumin-bound)
Platinum agentsOxaliplatin, Cisplatin
Topoisomerase inhibitorsIrinotecan, Irinotecan liposome

Conclusion and Future Directions

While direct evidence for the anticancer efficacy of this compound is currently lacking in publicly accessible literature, the broader class of cardiac glycosides, particularly oleandrin, demonstrates significant preclinical anticancer activity. The mechanism of action, centered on the inhibition of the Na+/K+-ATPase pump and modulation of critical cancer signaling pathways, presents a compelling rationale for further investigation.

Future research should focus on:

  • Elucidating the specific in vitro and in vivo anticancer effects of this compound.

  • Conducting head-to-head preclinical studies comparing this compound with standard chemotherapy agents.

  • Investigating the potential for synergistic effects when combining this compound with existing chemotherapy or targeted therapies.

A deeper understanding of the therapeutic potential and safety profile of this compound is necessary before its role in oncology can be clearly defined. The information presented in this guide, using oleandrin as a proxy, provides a foundational framework for researchers to build upon in their exploration of this promising class of compounds.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The use of any compounds mentioned herein should be restricted to a research setting.

References

Benchmarking Adynerigenin beta-neritrioside Against Known Na+/K+-ATPase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Adynerigenin beta-neritrioside and other known inhibitors of the Na+/K+-ATPase enzyme. The Na+/K+-ATPase, or sodium-potassium pump, is a critical transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane of most animal cells. Its inhibition has significant therapeutic implications, particularly in the treatment of cardiac conditions and, more recently, in cancer research.[1][2] This document outlines the inhibitory profiles of selected compounds, details the experimental methodologies for their evaluation, and illustrates the key signaling pathways involved.

Comparative Analysis of Na+/K+-ATPase Inhibitors

The inhibitory potency of various compounds against Na+/K+-ATPase is typically quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for this compound alongside well-established inhibitors.

Disclaimer: As of the latest literature review, specific experimental data for the Na+/K+-ATPase inhibitory activity of this compound is not publicly available. The data presented here for this compound is hypothetical and serves as a placeholder for illustrative purposes within this guide. Researchers are encouraged to perform the described experimental protocols to determine its actual inhibitory profile.

CompoundClassIC50 (µM)Source Organism/Cell LineReference
This compound Cardiac Glycoside0.45 (Hypothetical)Porcine cerebral cortexN/A
OuabainCardiac Glycoside0.22Not Specified[3]
DigoxinCardiac Glycoside2.69Not Specified[3]
OleandrinCardiac Glycoside0.62Not Specified[3]
OleandrigeninCardiac Glycoside1.23Not Specified[3]
CeliprololBeta-blocker620Guinea-pig heart[4]
PropranololBeta-blocker1030Guinea-pig heart[4]

Mechanism of Action and Signaling Pathways

Cardiac glycosides, the class of compounds to which this compound belongs, inhibit the Na+/K+-ATPase by binding to the extracellular domain of the α-subunit of the enzyme.[5][6] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger, resulting in an increase in intracellular calcium levels.[7][8] In cardiac myocytes, this increase in intracellular calcium enhances contractility.[6]

Beyond its ion-pumping function, the Na+/K+-ATPase also acts as a signal transducer.[9][10] Binding of an inhibitor like a cardiac glycoside can trigger a cascade of intracellular signaling events independent of changes in ion concentrations. This signaling involves the activation of Src kinase, transactivation of the Epidermal Growth Factor Receptor (EGFR), and subsequent activation of the Ras-Raf-MAPK pathway, as well as the generation of reactive oxygen species (ROS).[9][11] These pathways can influence cell growth, proliferation, and apoptosis, which is of significant interest in cancer research.

Na_K_ATPase_Signaling cluster_membrane Plasma Membrane NaK_ATPase Na+/K+-ATPase Src Src NaK_ATPase->Src activates ROS ROS Generation NaK_ATPase->ROS induces EGFR EGFR Src->EGFR transactivates Ras Ras EGFR->Ras Inhibitor Adynerigenin beta-neritrioside (or other inhibitor) Inhibitor->NaK_ATPase binds & inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Effects Cell Growth, Proliferation, Apoptosis ERK->Cell_Effects ROS->Cell_Effects

Caption: Na+/K+-ATPase signaling pathway upon inhibitor binding.

Experimental Protocols

To quantitatively assess the inhibitory effect of this compound and other compounds on Na+/K+-ATPase, the following experimental protocols are recommended.

Preparation of Na+/K+-ATPase Enriched Microsomes

This protocol describes the isolation of Na+/K+-ATPase enriched microsomes from animal tissue (e.g., porcine cerebral cortex or rabbit kidney) to serve as the enzyme source.

  • Materials:

    • Fresh or frozen tissue (e.g., porcine cerebral cortex)

    • Homogenization Buffer: 250 mM Sucrose, 30 mM Histidine, 1 mM EDTA, pH 7.2

    • Wash Buffer: 30 mM Histidine, 1 mM EDTA, pH 7.2

    • Dounce homogenizer

    • High-speed centrifuge

  • Procedure:

    • Mince the tissue and homogenize in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at a low speed (e.g., 6,000 x g) for 15 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomes.

    • Wash the microsomal pellet with Wash Buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in a suitable buffer (e.g., Wash Buffer) and determine the protein concentration using a standard method like the Bradford assay.

    • Store the enriched microsomes in aliquots at -80°C.

In Vitro Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The specific Na+/K+-ATPase activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor, such as ouabain.

  • Materials:

    • Na+/K+-ATPase enriched microsomes

    • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4

    • ATP solution (e.g., 3 mM)

    • Test compound (this compound) and other inhibitors at various concentrations

    • Ouabain solution (for determining specific activity)

    • Malachite Green Reagent (for Pi detection)

    • Phosphate standard solution

  • Procedure:

    • In a 96-well plate, add the Assay Buffer, the microsomal preparation, and the test compound at various concentrations. For control wells, add the vehicle. For determining specific activity, add a saturating concentration of ouabain to separate wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the ATP solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the Malachite Green Reagent.

    • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

    • Calculate the concentration of Pi released using a phosphate standard curve.

    • The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (no ouabain) and the ouabain-insensitive ATPase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay Tissue Tissue (e.g., Porcine Brain) Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes Na+/K+-ATPase Enriched Microsomes Centrifugation->Microsomes Plate_Prep Plate Preparation (Microsomes + Inhibitors) Microsomes->Plate_Prep Enzyme Source Incubation Incubation with ATP (37°C) Plate_Prep->Incubation Pi_Detection Phosphate Detection (Malachite Green) Incubation->Pi_Detection Data_Analysis Data Analysis (IC50 Determination) Pi_Detection->Data_Analysis Inhibitors Test Compounds (this compound, etc.) Inhibitors->Plate_Prep

Caption: Experimental workflow for Na+/K+-ATPase inhibition assay.

Conclusion

This guide provides a framework for the comparative evaluation of this compound as a Na+/K+-ATPase inhibitor. While direct experimental data for this specific compound is currently lacking, the provided protocols offer a standardized approach for its characterization. By determining its IC50 value and understanding its effects on Na+/K+-ATPase-mediated signaling pathways, researchers can effectively benchmark its performance against known inhibitors and explore its therapeutic potential. The continued investigation into novel cardiac glycosides like this compound is crucial for the development of new therapeutic strategies targeting the Na+/K+-ATPase.

References

Reproducibility of Adynerigenin beta-neritrioside's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of Adynerigenin beta-neritrioside, a cardiac glycoside with potential therapeutic applications. Due to the limited availability of direct and reproducible data for this compound, this document leverages data from its close structural analog, Oleandrin, also isolated from Nerium oleander, and the widely studied cardiac glycoside, Digoxin. This comparative approach aims to provide a framework for understanding the potential biological activities of this compound and to offer standardized protocols for assessing its reproducibility.

The primary biological effects of cardiac glycosides, including cytotoxicity towards cancer cells and inhibition of the Na+/K+-ATPase enzyme, are the focus of this guide. By presenting quantitative data from various studies, alongside detailed experimental protocols, we aim to facilitate the design of reproducible experiments and the objective evaluation of this compound's therapeutic potential.

Comparative Biological Activity

The biological activity of cardiac glycosides is primarily attributed to their ability to inhibit the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients. This inhibition leads to a cascade of events, including an increase in intracellular calcium, which can trigger apoptosis (programmed cell death), particularly in rapidly dividing cancer cells.

Cytotoxic Effects on Cancer Cell Lines

The cytotoxic potential of cardiac glycosides is a key area of interest for cancer research. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a standard metric for cytotoxicity. The following table summarizes the IC50 values for Oleandrin and Digoxin across various human cancer cell lines, providing a benchmark for evaluating this compound.

CompoundCancer Cell LineCancer TypeIC50 (nM)Citation(s)
OleandrinA549Lung Cancer20 - 40[1]
OleandrinHGC-27Gastric Cancer~25[2]
OleandrinSNU-1Gastric Cancer~30[2]
OleandrinA375Melanoma47
OleandrinU-2OSOsteosarcoma45.84 ± 1.02[3]
OleandrinMG-63Osteosarcoma51.55 ± 1.73[3]
Oleandrin143BOsteosarcoma103.57 ± 4.48[3]
OleandrinMDA-MB-231Breast Cancer72[4]
OleandrinMCF7Breast Cancer14.5[5]
DigoxinMDA-MB-231Breast Cancer80[6]
DigoxinMCF7Breast Cancer60[6]
DigoxinBT474Breast Cancer230[6]
DigoxinZR-75-1Breast Cancer170[6]
DigoxinHT-29Colon Cancer380[7]
DigoxinH1299Lung Cancer62[7]
DigoxinHeLaCervical Cancer122[8]
DigoxinOVCAR3Ovarian Cancer100[8]
Inhibition of Na+/K+-ATPase

The direct molecular target of cardiac glycosides is the Na+/K+-ATPase enzyme. The inhibitory potency is often quantified by the IC50 value or the inhibition constant (Ki).

CompoundEnzyme SourceIC50 (µM)Citation(s)
OleandrinNot Specified0.62[9]
DigoxinNot Specified2.69[9]
OuabainNot Specified0.22[9]

Experimental Protocols

To ensure the reproducibility of biological experiments, detailed and standardized protocols are essential. The following sections provide methodologies for key assays used to evaluate the biological effects of cardiac glycosides.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Treat cells with varying concentrations of the cardiac glycoside (e.g., this compound, Oleandrin, Digoxin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10] Incubate for 1.5 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[10] Incubate for 15 minutes at 37°C with shaking.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.

Na+/K+-ATPase Inhibition Assay

This assay measures the activity of the Na+/K+-ATPase enzyme by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Principle: The activity of Na+/K+-ATPase is determined by measuring the difference in ATP hydrolysis in the presence and absence of a specific inhibitor, such as ouabain.

Protocol:

  • Enzyme Preparation: Isolate a membrane fraction rich in Na+/K+-ATPase from a suitable tissue source (e.g., pig kidney).

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, NaCl, and KCl.

  • Inhibition: Pre-incubate the enzyme preparation with various concentrations of the cardiac glycoside for a sufficient time to allow for binding (e.g., ≥60 minutes at 37°C for slow-binding inhibitors like digoxin).[11]

  • Reaction Initiation: Start the reaction by adding ATP.

  • Reaction Termination and Pi Measurement: Stop the reaction after a defined time and measure the amount of liberated inorganic phosphate using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Determine the Na+/K+-ATPase activity by subtracting the ouabain-insensitive ATPase activity from the total ATPase activity. Calculate the percentage of inhibition for each concentration of the cardiac glycoside and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the cardiac glycoside at the desired concentrations and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[12]

  • Incubation: Incubate the cells in the dark for 10-15 minutes at room temperature.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing Biological Pathways and Workflows

To further clarify the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of Cardiac Glycoside-Induced Apoptosis

cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cardiac Glycoside Cardiac Glycoside Na+/K+-ATPase Na+/K+-ATPase Cardiac Glycoside->Na+/K+-ATPase Inhibition Increased [Na+]i Increased [Na+]i Na+/K+-ATPase->Increased [Na+]i Leads to Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Increased [Ca2+]i Increased [Ca2+]i Na+/Ca2+ Exchanger->Increased [Ca2+]i Leads to Increased [Na+]i->Na+/Ca2+ Exchanger Activates Mitochondrion Mitochondrion Increased [Ca2+]i->Mitochondrion Stress Caspase Activation Caspase Activation Mitochondrion->Caspase Activation Initiates Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Mechanism of cardiac glycoside-induced apoptosis.

Experimental Workflow for Cytotoxicity (MTT) Assay

A Seed Cells in 96-well Plate B Treat with Cardiac Glycoside A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (1.5h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Logical Flow for Apoptosis Detection by Flow Cytometry

cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis Annexin V-FITC Annexin V-FITC Viable Viable Annexin V-FITC->Viable Negative Early Apoptotic Early Apoptotic Annexin V-FITC->Early Apoptotic Positive Late Apoptotic Late Apoptotic Annexin V-FITC->Late Apoptotic Positive Necrotic Necrotic Annexin V-FITC->Necrotic Negative Propidium Iodide (PI) Propidium Iodide (PI) Propidium Iodide (PI)->Viable Negative Propidium Iodide (PI)->Late Apoptotic Positive Propidium Iodide (PI)->Necrotic Positive Treated Cells Treated Cells Treated Cells->Annexin V-FITC Binds to PS Treated Cells->Propidium Iodide (PI) Stains DNA

Caption: Logic of apoptosis detection via Annexin V/PI staining.

References

Safety Operating Guide

Navigating the Safe Disposal of Adynerigenin beta-neritrioside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Adynerigenin beta-neritrioside, a cardiac glycoside isolated from Nerium indicum Mill.[1], is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures compliance with regulatory standards and minimizes potential risks to human health and the environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established best practices for chemical and pharmaceutical waste management.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. Therefore, this guidance is based on the general properties of cardiac glycosides and standard procedures for hazardous chemical waste. It is imperative to treat this compound as a hazardous substance and consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

I. Hazard Assessment and Classification

This compound belongs to the class of cardiac glycosides, which are known for their toxicity.[2][3] In the absence of specific data, it should be handled as an acute hazardous waste. Hazardous waste is broadly categorized into listed wastes and characteristic wastes (ignitability, corrosivity, reactivity, and toxicity).[4] Wastes are considered acutely hazardous if they can cause death, disabling personal injury, or serious illness.[5]

Quantitative Data Summary for General Hazardous Waste Classification:

CharacteristicEPA Waste CodeThreshold
IgnitabilityD001Flash point < 140°F (60°C)
CorrosivityD002pH ≤ 2 or ≥ 12.5
ReactivityD003Unstable, reacts with water, etc.
ToxicityVariesDetermined by specific constituents
Acute Oral Toxicity-LD₅₀ ≤ 50 mg/kg
Acute Dermal Toxicity-LD₅₀ ≤ 43 mg/kg
Acute Inhalation Toxicity-LC₅₀ ≤ 100 ppm

Note: This table presents general criteria for hazardous waste classification. The specific classification for this compound waste must be determined in consultation with your institution's EHS department.

II. Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

2. Waste Segregation:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as unused compound, contaminated filter paper, and disposable labware, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be compatible with the chemical properties of the waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction residues and contaminated solvents, in a separate, designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Sharps Waste:

    • Any sharps, such as needles or contaminated glassware, must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous waste.

3. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The appropriate hazard warnings (e.g., "Toxic").

4. Storage:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Ensure containers are tightly sealed to prevent spills or leaks.

5. Disposal Request:

  • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal.

  • Follow all institutional procedures for waste manifest and pickup requests.

6. Decontamination:

  • All non-disposable equipment and work surfaces that have come into contact with this compound must be thoroughly decontaminated.

  • Use an appropriate deactivating agent or cleaning procedure as recommended by your institution's EHS department.

III. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal_Workflow cluster_preparation Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_finalization Final Procedures start Start: Adynerigenin beta-neritrioside Waste ppe Don Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid sharps_waste Sharps Waste waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Puncture-Resistant Sharps Container sharps_waste->sharps_container storage Store in Designated Area solid_container->storage liquid_container->storage sharps_container->storage disposal_request Request EHS Pickup storage->disposal_request decontaminate Decontaminate Work Area and Equipment disposal_request->decontaminate end End decontaminate->end

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling Adynerigenin beta-neritrioside

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling Adynerigenin beta-neritrioside, a comprehensive PPE strategy is essential to minimize exposure risk. The following table summarizes the required PPE.

Body Part Required PPE Specifications & Rationale
Hands Double-gloving with nitrile glovesProvides a barrier against dermal absorption. Double-gloving is recommended to prevent exposure in case of a tear in the outer glove.
Eyes Chemical safety goggles or a full-face shieldProtects eyes from splashes of solutions or accidental aerosolization of the powdered compound.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulatesRecommended when handling the powder form outside of a certified chemical fume hood to prevent inhalation.
Body A fully buttoned lab coatProtects skin and personal clothing from contamination.

Operational Plan: Handling and Storage

2.1. Engineering Controls:

  • Chemical Fume Hood: All handling of the solid form of this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.

2.2. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: To prevent aerosolization, use a microbalance within the fume hood or in a designated weighing enclosure.

  • Solubilization: this compound is soluble in DMSO, pyridine, methanol, and ethanol.[1] Prepare solutions by slowly adding the solvent to the pre-weighed compound to avoid splashing.

  • Post-Handling: After handling, thoroughly wipe down the work surface in the fume hood with an appropriate cleaning agent (e.g., 70% ethanol).

2.3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent contamination and degradation.

  • Store away from incompatible materials.

Emergency Procedures

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the individual to fresh air immediately.
Ingestion Do not induce vomiting.
In all cases of exposure, seek immediate medical attention. Inform the medical personnel about the nature of the compound (a cardiac glycoside).

Disposal Plan

All waste materials contaminated with this compound, including gloves, bench paper, and empty containers, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols: General Guidelines for In Vitro Studies

The following is a generalized protocol for preparing this compound for in vitro experiments. Specific concentrations and cell types will vary based on the experimental design.

  • Stock Solution Preparation:

    • In a chemical fume hood, accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) in the cell culture is non-toxic to the cells (typically <0.1%).

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Remove the existing culture medium and replace it with the medium containing the various concentrations of this compound.

    • Include appropriate controls (e.g., vehicle control with the same concentration of solvent).

    • Incubate the cells for the desired time period before proceeding with downstream assays.

Mechanism of Action: Inhibition of Na+/K+-ATPase

This compound, as a cardiac glycoside, is expected to exert its biological effects primarily through the inhibition of the Na+/K+-ATPase pump in cell membranes.

Na_K_ATPase_Inhibition cluster_cell Cell Interior cluster_membrane Cell Membrane Na_in High Intracellular Na+ NCX Na+/Ca2+ Exchanger Na_in->NCX Reduced Na+ Gradient Ca_in Increased Intracellular Ca2+ SR Sarcoplasmic Reticulum Ca_in->SR Increased Ca2+ Uptake and Release Contraction Increased Muscle Contraction SR->Contraction Leads to ATPase Na+/K+-ATPase NCX->Ca_in Decreased Ca2+ Efflux Adynerigenin Adynerigenin beta-neritrioside Adynerigenin->ATPase Inhibits K_out K+ K_out->ATPase Influx Na_out Na+ Na_out->ATPase Efflux Ca_out Ca2+ Ca_out->NCX Influx

Caption: Mechanism of action of this compound.

This diagram illustrates how this compound inhibits the Na+/K+-ATPase pump, leading to an increase in intracellular calcium and enhanced muscle contraction.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.